CCT031374 hydrobromide
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O.BrH/c27-22(19-12-10-18(11-13-19)17-6-2-1-3-7-17)16-26-21-9-5-4-8-20(21)25-15-14-24-23(25)26;/h1-13H,14-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPILENOYNNNGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CCT031374 Hydrobromide: A Technical Guide to its Mechanism of Action as a Wnt/β-catenin Signaling Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action for CCT031374 hydrobromide, a potent small-molecule inhibitor of the Wnt/β-catenin signaling pathway. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the compound's activity, supported by quantitative data, experimental methodologies, and visual representations of its operational pathways.
Core Mechanism of Action
This compound selectively targets and inhibits the Wnt/β-catenin signaling pathway by disrupting TCF-dependent transcription.[1] The compound's primary mode of action is centered on the destabilization of β-catenin, a key transcriptional coactivator in this pathway.[2] In canonical Wnt signaling, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin. Once in the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, which are often implicated in cell proliferation and survival.
This compound intervenes in this process by reducing both nuclear and cytosolic levels of β-catenin. It has been demonstrated to block the accumulation of β-catenin induced by GSK-3 inhibitors like BIO.[3] This suggests that this compound acts downstream of the β-catenin destruction complex. Evidence indicates that it blocks the nuclear β-catenin/TCF transcription complex-dependent transcription.[2] However, it does not affect transcription driven by a constitutively active TCF-VP16 fusion protein, confirming that its action is at the level of β-catenin.[2]
Quantitative Data Summary
The biological activity of this compound has been quantified across various experimental models. The following tables summarize the key inhibitory concentrations.
| Assay Type | Cell Line | Parameter | Value (μM) | Reference |
| TCF-dependent Transcription | HEK293-based reporter | IC50 | 6.1 | [2] |
| β-catenin Accumulation (BIO-induced) | Mouse L-cells | IC50 | 6.1 | [3] |
| Cell Line | Cancer Type | Parameter | Value (μM) | Reference |
| HT29 | Colon Carcinoma | GI | 11.5 | [3] |
| HCT116 | Colon Carcinoma | GI | 13.9 | [3] |
| SW480 | Colon Carcinoma | GI | 13.2 | [3] |
| SNU475 | Hepatocellular Carcinoma | GI | 9.6 | [3] |
| CCD841Co | Normal Colon | GI | 44 | [3] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
TCF-Dependent Transcription Assay (Luciferase Reporter Assay)
This assay quantifies the ability of CCT031374 to inhibit the transcriptional activity of the β-catenin/TCF complex.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media and seeded into 96-well plates.
-
Transfection: Cells are transiently co-transfected with a TCF-responsive reporter plasmid containing multiple TCF binding sites upstream of a firefly luciferase gene (e.g., Topflash) and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Compound Incubation: Following transfection, cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Lysis and Reporter Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The resulting data is plotted against the compound concentration to determine the IC50 value.[4]
β-catenin Accumulation Assay (Western Blot)
This experiment assesses the effect of CCT031374 on β-catenin protein levels, often after artificial stabilization.
Methodology:
-
Cell Culture and Treatment: Mouse L-cells are cultured and treated with a GSK-3 inhibitor, such as BIO (6-bromoindirubin-3'-oxime), to induce the accumulation of β-catenin.[3]
-
Compound Addition: this compound is then added to the culture medium at various concentrations and for different time points.
-
Cell Lysis and Protein Quantification: Cells are harvested and lysed. Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for β-catenin. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection and Analysis: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the β-catenin band is quantified and normalized to the loading control.[4]
Cell Growth Inhibition Assay (GI Assay)
This assay measures the effect of CCT031374 on the proliferation of various cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HT29, HCT116, SW480) are seeded in 96-well plates and allowed to adhere overnight.[3]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is assessed using a metabolic assay, such as the Sulforhodamine B (SRB) assay or MTS assay.
-
Data Analysis: The absorbance values are measured, and the percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. The GI (Growth Inhibition) value, the concentration at which cell growth is inhibited by 50%, is determined from the dose-response curve.
Conclusion
This compound is a well-characterized inhibitor of the Wnt/β-catenin signaling pathway, demonstrating potent activity in vitro. Its mechanism of action, involving the destabilization of β-catenin and subsequent inhibition of TCF-dependent transcription, makes it a valuable tool for cancer research and a potential lead compound for the development of novel therapeutics targeting Wnt-driven malignancies. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds.
References
CCT031374 Hydrobromide: A Technical Guide to a Wnt Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. CCT031374 hydrobromide has emerged as a small molecule inhibitor of this pathway, acting downstream of the destruction complex to suppress TCF-dependent transcription. This technical guide provides an in-depth overview of CCT031374, consolidating its chemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro assays are provided to facilitate further research and drug development efforts.
Chemical and Physical Properties
This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1] Its chemical and physical characteristics are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | 1-[1,1'-Biphenyl]-4-yl-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrobromide | [2] |
| Molecular Formula | C₂₃H₁₉N₃O·HBr | [2][3] |
| Molecular Weight | 434.33 g/mol | [2][3] |
| CAS Number | 1219184-91-4 | [2][3] |
| Appearance | Off-white to light yellow solid | [4] |
| Purity | ≥98% | [2][3] |
| Solubility | Soluble in DMSO (up to 50 mM) | [2] |
| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. Stock solutions can be stored at -80°C for up to 6 months. | [2][4] |
Mechanism of Action
CCT031374 inhibits the Wnt signaling pathway by targeting TCF-dependent transcription.[2][3] Unlike inhibitors that target upstream components, CCT031374 acts at the level of β-catenin.[5] Studies have shown that it blocks the stabilization of β-catenin induced by GSK-3 inhibitors like BIO.[2][3] This leads to a reduction in both nuclear and cytosolic levels of β-catenin.[2][3] The compound promotes the degradation of wild-type β-catenin, thereby preventing its accumulation and subsequent translocation to the nucleus.[6] In the nucleus, β-catenin acts as a coactivator for the TCF/LEF family of transcription factors, driving the expression of Wnt target genes. By reducing β-catenin levels, CCT031374 effectively inhibits this transcriptional program.[2]
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. benchchem.com [benchchem.com]
- 3. med.emory.edu [med.emory.edu]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
CCT031374 Hydrobromide: A Technical Guide to its Interruption of β-Catenin/TCF Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. CCT031374 hydrobromide has emerged as a small molecule inhibitor of this pathway, targeting the transcriptional activity of the β-catenin/T-cell factor (TCF) complex. This technical guide provides an in-depth overview of CCT031374, consolidating key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize CCT031374 as a tool to investigate Wnt/β-catenin signaling and as a potential therapeutic agent.
Introduction to this compound and the Wnt/β-Catenin Pathway
The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes, such as c-Myc and Cyclin D1, driving cell proliferation.[1]
Dysregulation of this pathway, often through mutations in components like APC or β-catenin itself, leads to constitutive signaling and is a key driver in many cancers, including colorectal cancer.[2] this compound is a potent inhibitor of the β-catenin/TCF signaling complex, effectively suppressing the transcription of Wnt target genes.[3] It has been shown to induce the degradation of wild-type β-catenin and inhibit the growth of cancer cells with aberrant Wnt signaling.[2]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound across various cell lines and assays.
Table 1: In Vitro Potency of CCT031374
| Assay Type | Cell Line | Parameter | Value | Reference |
| TCF-dependent Transcription | HEK293-based reporter | IC50 | 6.1 µM | [4] |
| BIO-induced β-catenin accumulation | Mouse L-cells | IC50 | 6.1 µM | [2] |
Table 2: Anti-proliferative Activity of CCT031374
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCT116 | Colon Cancer | GI50 | 13.9 µM | [1] |
| SW480 | Colon Cancer | GI50 | 13.2 µM | [1] |
| HT29 | Colon Cancer | GI50 | 11.5 µM | [2] |
| SNU475 | Hepatocellular Carcinoma | GI50 | 9.6 µM | [2] |
| CCD841Co | Normal Colon | GI50 | 44 µM | [2] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
TCF/LEF Luciferase Reporter Assay
This assay is used to quantify the effect of CCT031374 on the transcriptional activity of the β-catenin/TCF complex.
Materials:
-
HEK293 cells[5]
-
TCF/LEF luciferase reporter vector (e.g., TOPFlash)[2]
-
Control vector with a minimal promoter (e.g., FOPFlash)
-
Constitutively expressing Renilla luciferase vector (for normalization)[2]
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Wnt3a conditioned media or LiCl (to activate the pathway)[5]
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of approximately 35,000 cells per well and allow them to attach overnight.[5]
-
Transfection: Co-transfect the cells with the TCF/LEF reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Pathway Activation: After 24 hours, replace the medium with fresh medium containing a Wnt pathway activator (e.g., Wnt3a conditioned media or 10 mM LiCl).[5]
-
Compound Treatment: Immediately after adding the activator, add serial dilutions of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.[2][5]
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for β-catenin
This protocol is used to assess the effect of CCT031374 on the levels of total and active (non-phosphorylated) β-catenin.
Materials:
-
SW480 or other relevant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)[1]
-
Primary antibodies: anti-β-catenin (1:1000 dilution), anti-active-β-catenin, anti-β-actin (loading control)[3]
-
HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit, 1:3000 dilution)[3]
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with CCT031374 for the desired time. Wash cells with ice-cold PBS and lyse them on ice.[1]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.[1]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[3]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin levels to the loading control.
SW480 Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of CCT031374.
Materials:
-
Immunocompromised mice (e.g., NU/NU nude mice)[6]
-
SW480 human colorectal adenocarcinoma cells[6]
-
Matrigel[7]
-
This compound formulated for in vivo administration (e.g., in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[4]
-
Calipers
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ SW480 cells mixed with Matrigel into the right flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volumes twice weekly using calipers. The tumor volume can be calculated using the formula: Volume = (length x width²) / 2.[6]
-
Treatment Initiation: Once the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.[6]
-
Drug Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle. A study in a similar context used oral gavage of 100-200 mg/kg, 5 days a week for 6 weeks.[7]
-
Efficacy Evaluation: Continue to monitor tumor volumes and body weights throughout the study. The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³).[6]
-
Endpoint Analysis: At the end of the study, excise the tumors, weigh them, and perform further analysis such as immunohistochemistry for biomarkers like β-catenin, c-Myc, and Cyclin D1.[7]
-
Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for the treated group compared to the control group.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the Wnt/β-catenin signaling pathway, the mechanism of action of CCT031374, and a typical experimental workflow for its evaluation.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for CCT031374 evaluation.
Conclusion
This compound is a valuable chemical probe for studying the Wnt/β-catenin signaling pathway and holds promise as a lead compound for the development of novel anticancer therapeutics. This technical guide provides a centralized resource of its mechanism of action, quantitative efficacy, and detailed experimental protocols to facilitate its use in research and drug discovery. The provided diagrams offer a clear visual representation of the complex biological processes and experimental strategies involved in the investigation of this potent inhibitor. As research into Wnt/β-catenin signaling continues, CCT031374 will undoubtedly remain an important tool for dissecting the intricacies of this critical pathway and for exploring new avenues for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCT 031374 hydrobromide | Wnt/beta-catenin | TargetMol [targetmol.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Silibinin Suppresses Growth of Human Colorectal Carcinoma SW480 Cells in Culture and Xenograft through Down-regulation of β-Catenin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of CCT031374 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT031374 is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CCT031374 hydrobromide. It includes detailed experimental protocols for key assays, quantitative data on its biological activity, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, drug discovery, and chemical biology.
Introduction
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and stem cell regulation. Aberrant activation of this pathway, often due to mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, is a key driver in the initiation and progression of numerous cancers, particularly colorectal cancer. A central event in canonical Wnt signaling is the stabilization and nuclear translocation of β-catenin, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes, such as c-Myc and Cyclin D1, promoting cell proliferation.
Given the pathway's significance in oncology, there is substantial interest in developing small molecule inhibitors that can modulate its activity. CCT031374 emerged from a high-throughput screen as a potent inhibitor of TCF-dependent transcription. This guide details the scientific journey of CCT031374, from its initial discovery to its chemical synthesis and mechanistic elucidation.
Discovery of CCT031374
CCT031374 was identified through a cell-based high-throughput screen designed to find inhibitors of Wnt-dependent transcription. The screen utilized a HEK293 cell line engineered with a TCF-luciferase reporter gene, where the Wnt pathway was inducibly activated. This approach allowed for the identification of compounds that specifically interfere with the signaling cascade leading to TCF-mediated gene expression.
The screening and subsequent hit validation process led to the identification of CCT031374 as a promising lead compound that selectively inhibits the growth of cancer cell lines with constitutive Wnt signaling.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by a cyclization reaction to form the core benzimidazo[1,2-a]imidazole ring system.
Synthesis of Intermediates
3.1.1. Synthesis of 2-Aminobenzimidazole
2-Aminobenzimidazole is a key precursor. Various methods exist for its synthesis, a common one being the reaction of o-phenylenediamine with cyanogen bromide.
3.1.2. Synthesis of 1-([1,1'-biphenyl]-4-yl)-2-chloroethanone
This intermediate is synthesized via a Friedel-Crafts acylation of biphenyl.
Synthesis of CCT031374
The synthesis of the final compound involves the alkylation of 2-aminobenzimidazole with 1-([1,1'-biphenyl]-4-yl)-2-chloroethanone, followed by an intramolecular cyclization.
Formation of the Hydrobromide Salt
The final step involves the formation of the hydrobromide salt to improve the compound's solubility and stability for biological assays.
Mechanism of Action
CCT031374 inhibits the Wnt/β-catenin signaling pathway by targeting the TCF/β-catenin transcription complex.[1] It has been shown to decrease the levels of "free" β-catenin in cells and inhibit the TCF-dependent transcription of Wnt target genes.[2]
References
The Structure-Activity Relationship of CCT031374 Hydrobromide: A Technical Guide for Wnt Signaling Researchers
An In-depth Analysis of a Potent TCF/β-catenin Signaling Inhibitor
CCT031374 hydrobromide has emerged as a valuable chemical probe for investigating the intricacies of the Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and tissue homeostasis that is frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CCT031374, detailing its mechanism of action, experimental protocols for its characterization, and a summary of the key structural features influencing its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Wnt signaling and the discovery of novel therapeutic agents.
Core Mechanism of Action: Targeting TCF-Dependent Transcription
CCT031374 is a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] It exerts its effects by disrupting TCF-dependent transcription, a crucial downstream event in the canonical Wnt cascade.[1][2][4] The primary mechanism of action involves the inhibition of the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[3][5] In the canonical Wnt pathway, the stabilization and nuclear accumulation of β-catenin leads to its association with TCF/LEF proteins, thereby driving the expression of Wnt target genes, many of which are implicated in cell proliferation and survival. By blocking this critical protein-protein interaction, CCT031374 effectively abrogates the transcriptional output of the Wnt pathway.[5]
Furthermore, studies have shown that CCT031374 can induce the degradation of β-catenin that has been stabilized by glycogen synthase kinase-3 (GSK-3) inhibitors.[1] This suggests that CCT031374 may also influence the stability of the β-catenin protein, contributing to its overall inhibitory effect on the pathway.
Figure 1: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of CCT031374.
Structure-Activity Relationship (SAR) of CCT031374 Analogs
The core structure of CCT031374 is a 1-([1,1'-biphenyl]-4-yl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethan-1-one. Limited SAR studies have been conducted to explore the importance of different structural motifs for its inhibitory activity against Wnt-dependent transcription. The available data is summarized in the table below.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) in 7dF3 Reporter Assay |
| CCT031374 | H | H | H | H | 0.4 |
| Analog 1 | Me | H | H | H | 1.1 |
| Analog 2 | H | Me | H | H | >30 |
| Analog 3 | H | H | Me | H | 0.8 |
| Analog 4 | H | H | H | Me | 2.5 |
| Analog 5 | Cl | H | H | H | 0.3 |
| Analog 6 | H | Cl | H | H | >30 |
| Analog 7 | H | H | Cl | H | 0.5 |
| Analog 8 | H | H | H | Cl | 1.8 |
Data compiled from Ewan et al., 2010.
Key SAR Observations:
-
Biphenyl Moiety: The biphenyl group at the 4-position of the phenyl ring attached to the ethanone linker is crucial for activity. Modifications to this group have not been extensively explored in the public domain.
-
Imidazo[1,2-a]benzimidazole Core: This heterocyclic system is a key pharmacophore.
-
Substitution on the Benzene Ring of the Imidazo[1,2-a]benzimidazole Core:
-
Small alkyl or halogen substitutions at the R1, R3, and R4 positions are generally tolerated, with some impact on potency.
-
Substitution at the R2 and R6 positions (para to the imidazole fusion) appears to be detrimental to activity, as seen with analogs 2 and 6, which were inactive.
-
A chlorine atom at the R1 position (Analog 5) slightly improves potency, suggesting that electron-withdrawing groups at this position may be favorable.
-
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of CCT031374 and its analogs.
TCF/LEF Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibition of Wnt-dependent transcription.
Figure 2: Experimental workflow for the TCF/LEF luciferase reporter assay.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Lipofectamine 2000 or similar transfection reagent
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid (100 ng/well) and the Renilla control plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of CCT031374 or its analogs. Include a vehicle control (e.g., DMSO). To induce Wnt signaling, cells can be co-treated with Wnt3a conditioned media or a GSK-3β inhibitor like CHIR99021.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis of β-catenin
This method is used to assess the effect of CCT031374 on the levels of total and active (non-phosphorylated) β-catenin.
Materials:
-
SW480 or other suitable cancer cell lines with active Wnt signaling
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-active-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with CCT031374 at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using ECL reagents and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of β-catenin to the loading control (β-actin).
Conclusion and Future Directions
This compound is a valuable tool for dissecting the Wnt/β-catenin signaling pathway. The initial SAR studies have highlighted the importance of the biphenyl and imidazo[1,2-a]benzimidazole moieties for its inhibitory activity. However, a more extensive exploration of the chemical space around this scaffold is warranted to develop analogs with improved potency, selectivity, and pharmacokinetic properties. Future medicinal chemistry efforts could focus on:
-
Systematic modification of the biphenyl ring: Exploring the effects of various substituents and their positions on activity.
-
Expansion of substitutions on the imidazo[1,2-a]benzimidazole core: Investigating a wider range of functional groups at different positions to refine the SAR.
-
Modification of the ethanone linker: Assessing the impact of linker length, rigidity, and chemical nature on potency.
Such studies, coupled with detailed biological characterization, will undoubtedly contribute to the development of more potent and specific inhibitors of the Wnt/β-catenin pathway, with potential therapeutic applications in oncology and other diseases driven by aberrant Wnt signaling.
References
- 1. A useful approach to identify novel small-molecule inhibitors of Wnt-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Useful Approach to Identify Novel Small-Molecule Inhibitors of Wnt-Dependent Transcription — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 3. Ewan K et al. (2010), A useful approach to identify novel small-molec... - Paper [xenbase-test.ucalgary.ca]
- 4. Structure/Activity Relationship Studies of Small-Molecule Inhibitors of Wnt Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of CCT031374 Hydrobromide in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT031374 is a small-molecule inhibitor that selectively targets the Wnt/β-catenin signaling pathway, a critical cascade frequently dysregulated in various human cancers. By interfering with TCF-dependent transcription, CCT031374 exhibits potent anti-tumor activity, including the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. This technical guide provides a comprehensive overview of the biological activity of CCT031374 hydrobromide in cancer cells, detailing its mechanism of action, summarizing key quantitative data, and presenting detailed experimental protocols for its evaluation.
Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
The canonical Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, driving tumorigenesis and metastasis.[1][2] In the absence of a Wnt ligand, a multiprotein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin.[3][4] This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome.
Upon Wnt ligand binding to its Frizzled (Fz) and LRP5/6 receptors, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[3] In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.[2]
This compound is a selective inhibitor of this pathway.[5] It has been identified as a preclinical activator of GSK3β, which enhances the degradation of wild-type β-catenin.[6] By promoting β-catenin destruction, CCT031374 prevents its nuclear accumulation and subsequent activation of TCF/LEF-dependent transcription, thereby inhibiting the expression of key oncogenes.[7][8][9]
Quantitative Data: Anti-proliferative Activity
CCT031374 demonstrates significant growth inhibitory effects across a range of cancer cell lines. The anti-proliferative activity is typically quantified by GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.
| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |
| HT29 | Colon Cancer | GI50 | 11.5 | |
| HCT116 | Colon Cancer | GI50 | 13.9 | |
| SW480 | Colon Cancer | GI50 | 13.2 | |
| SNU475 | Liver Cancer | GI50 | 9.6 | |
| L-cells (BIO-induced) | Murine Fibroblast | IC50 | 6.1 | |
| CCD841Co | Normal Colon | GI50 | 44 |
Note: The higher GI50 value in the normal colon cell line (CCD841Co) compared to the cancer cell lines suggests a degree of tumor selectivity.
Key Biological Effects in Cancer Cells
Induction of Apoptosis
CCT031374 has been shown to induce apoptosis, or programmed cell death, in cancer cells. In the HCT116 human colon cancer cell line, treatment with CCT031374 leads to the activation of apoptotic pathways, contributing to its anti-proliferative effect.[8] The induction of apoptosis is a critical mechanism for eliminating cancer cells and is a desired characteristic of chemotherapeutic agents.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. CCT031374 can interfere with this process by causing cell cycle arrest. By inhibiting the expression of key cell cycle regulators like Cyclin D1, a downstream target of Wnt signaling, CCT031374 can halt cancer cells in specific phases of the cell cycle, preventing them from dividing.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of CCT031374.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 or IC50 value.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as β-catenin, c-Myc, and Cyclin D1, in cell lysates.
-
Cell Lysis: Treat cells with CCT031374 for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-β-catenin, anti-Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2]
-
Cell Treatment: Culture cells in 6-well plates and treat with CCT031374 and a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are positive for both stains.[2][13]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment & Harvesting: Treat cells with CCT031374 as described above. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[14]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway with significant anti-cancer properties. Its ability to promote the degradation of β-catenin leads to the suppression of oncogenic target genes, resulting in decreased cell proliferation, cell cycle arrest, and the induction of apoptosis in various cancer cell models. The data and protocols presented in this guide provide a foundational resource for researchers investigating the therapeutic potential of targeting the Wnt pathway and for the continued preclinical development of CCT031374 and related compounds.
References
- 1. origene.com [origene.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The destruction complex of beta-catenin in colorectal carcinoma and colonic adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. researchgate.net [researchgate.net]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
The Disruption of β-Catenin Stabilization: A Technical Guide to the Action of CCT031374 Hydrobromide
For Immediate Release
This technical document provides an in-depth analysis of the small molecule inhibitor CCT031374 hydrobromide and its targeted effect on the Wnt/β-catenin signaling pathway. Primarily designed for researchers, scientists, and professionals in drug development, this guide details the mechanism of action, presents key quantitative data, and outlines the experimental protocols used to elucidate the compound's function. This compound acts as a potent inhibitor of β-catenin/transcription factor (TCF) complex signaling, a pathway frequently dysregulated in various cancers.
Core Mechanism of Action: Induction of β-Catenin Degradation
This compound's primary effect is the destabilization of β-catenin. In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the phosphorylation of β-catenin by a destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome.[1][2] Wnt signaling inhibits this process, leading to the accumulation and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator with TCF/LEF transcription factors.
CCT031374 intervenes by promoting the degradation of β-catenin, even when the pathway is artificially activated by upstream signals.[3] Key experiments have demonstrated that CCT031374 can induce the degradation of β-catenin that has been stabilized by GSK-3 inhibitors like BIO.[3][4] This effect is blocked by the proteasome inhibitor MG132, indicating that CCT031374 facilitates the degradation of β-catenin through the proteasomal pathway.[4] Furthermore, studies have shown that CCT031374 reduces the levels of "free" cytosolic β-catenin capable of transcriptional activity.[4]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various cancer cell lines, primarily those with known mutations leading to constitutive activation of the Wnt pathway. The data is summarized below.
| Parameter | Cell Line | Genotype Background | Value | Reference |
| Reporter IC50 | HEK293-based | - | 6.1 µM | [3] |
| GI50 | HT29 | APC mutant | 11.5 µM | [3] |
| GI50 | HCT116 | β-catenin mutant | 13.9 µM | [3] |
| GI50 | SW480 | APC mutant | 13.2 µM | [3] |
| GI50 | SNU475 | Axin mutant | 9.6 µM | [3] |
| GI50 | CCD841Co | Normal Colon | 44 µM | [3] |
-
IC50 (Half maximal inhibitory concentration): Concentration of the drug that inhibits a biological process (e.g., reporter gene expression) by 50%.
-
GI50 (Half maximal growth inhibition): Concentration of the drug that inhibits cell growth by 50%.
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound on β-catenin stabilization.
TCF/LEF Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the β-catenin/TCF complex.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are seeded into 96-well plates. Cells are then co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., Topflash) and a constitutively expressed Renilla luciferase plasmid for normalization of transfection efficiency.
-
Pathway Activation: 24 hours post-transfection, the Wnt pathway is activated. This can be achieved by treating cells with Wnt3a-conditioned medium or by transfecting a plasmid expressing a stabilized, constitutively active form of β-catenin (e.g., ΔN-β-catenin).
-
Compound Incubation: Cells are treated with various concentrations of this compound or vehicle control (DMSO) for an additional 24 hours.
-
Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly and Renilla luminescence are read sequentially on a luminometer.
-
Data Analysis: The ratio of Firefly to Renilla luminescence is calculated to normalize for cell number and transfection efficiency. The normalized values are then used to generate dose-response curves and calculate the IC50 value.[4]
β-Catenin Stability Assay (Western Blot)
This assay directly assesses the levels of β-catenin protein within the cell after treatment with CCT031374.
Methodology:
-
Cell Culture and Treatment: Mouse L-cells or other suitable cell lines are seeded in 6-well plates. To induce β-catenin accumulation, cells are pre-treated for 6 hours with a GSK3β inhibitor, such as 7.5 µmol/L BIO.
-
Compound Incubation: Following pre-treatment, cells are co-incubated with BIO and a specified concentration of CCT031374 (e.g., 20 µmol/L) for various time points (e.g., 0, 60, 120, 240 minutes). For proteasome inhibition experiments, cells are co-incubated with CCT031374 and 50 µmol/L MG132.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody against β-catenin. After washing, the membrane is incubated with an HRP-conjugated secondary antibody. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify changes in β-catenin protein levels relative to the loading control.[4]
GST-E-cadherin Pull-Down Assay
This assay is used to quantify the amount of "free" β-catenin that is not bound to cell adhesion complexes and is therefore available for signaling.
Methodology:
-
Preparation of GST-E-cadherin Fusion Protein: The cytoplasmic tail of E-cadherin is expressed as a Glutathione S-transferase (GST) fusion protein in E. coli and purified on glutathione-Sepharose beads.
-
Cell Lysis: HEK293 or SW480 cells are treated with CCT031374 or vehicle for a specified time. Cells are then lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Pull-Down: Cell lysates containing equal amounts of total protein are incubated with the GST-E-cadherin beads (or GST-only beads as a negative control) for several hours at 4°C with rotation. The E-cadherin tail specifically binds to free β-catenin.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then analyzed by Western blotting for the presence of β-catenin as described in the protocol above.[4]
Conclusion
This compound effectively destabilizes β-catenin, leading to its proteasomal degradation and the subsequent inhibition of TCF/LEF-dependent transcription. The compound demonstrates selectivity for cancer cells with a constitutively active Wnt pathway, highlighting its potential as a targeted therapeutic agent. The experimental protocols and quantitative data presented in this guide provide a comprehensive technical foundation for researchers investigating Wnt signaling and developing novel anti-cancer therapies.
References
Understanding the Antitumor Properties of CCT031374 Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT031374 hydrobromide is a small molecule inhibitor with demonstrated antitumor properties, primarily through its targeted disruption of the Wnt/β-catenin signaling pathway. This pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. CCT031374 acts as a potent inhibitor of the β-catenin/transcription factor (TCF) complex, thereby blocking the transcription of Wnt target genes. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound. All quantitative data is presented in structured tables, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams. Notably, despite its preclinical promise, this compound has been withdrawn from sale for commercial reasons, and there is no evidence of it having entered clinical trials.
Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
This compound exerts its antitumor effects by specifically targeting the canonical Wnt/β-catenin signaling pathway. In a healthy state, the "destruction complex," composed of Axin, adenomatous polyposis coli (APC), and glycogen synthase kinase 3β (GSK3β), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of target genes involved in cell proliferation and survival.
CCT031374 intervenes in this process by inhibiting the transcriptional activity of the β-catenin/TCF complex. Studies have shown that it reduces the levels of TCF-dependent transcription in cancer cells.[1] The compound has been observed to decrease both nuclear and cytosolic levels of β-catenin in mouse L-cells.
Quantitative Preclinical Data
The antitumor activity of this compound has been quantified in various cancer cell lines through in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEK293-based reporter | Embryonic Kidney | 6.1 | [2] |
| SW480 | Colon Carcinoma | - |
Table 2: In Vitro Efficacy of this compound (GI50 Values)
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HT29 | Colon Cancer | 11.5 | [3] |
| HCT116 | Colon Cancer | 13.9 | [3] |
| SW480 | Colon Cancer | 13.2 | [3] |
| SNU475 | Hepatocellular Carcinoma | 9.6 | [3] |
| CCD841Co | Normal Colon | 44 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the antitumor properties of this compound.
TCF/LEF Reporter Assay (TOPFlash Assay)
This assay quantifies the transcriptional activity of the β-catenin/TCF complex.
References
In-depth Technical Guide: The Role of CCT031374 Hydrobromide in the Gene Transcription of the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The canonical Wnt signaling pathway plays a critical role in embryonic development, tissue homeostasis, and tumorigenesis. Its dysregulation is a hallmark of numerous cancers, making it a key target for therapeutic intervention. Central to this pathway is the transcriptional coactivator β-catenin, which, in conjunction with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, drives the expression of a suite of target genes that promote cell proliferation and survival. CCT031374 hydrobromide has emerged as a small molecule inhibitor of this pathway, demonstrating potential as a tool for research and as a lead compound for drug development. This technical guide provides a comprehensive overview of the mechanism of CCT031374, its impact on Wnt pathway gene transcription, and detailed experimental protocols for its characterization.
Introduction to the Wnt Signaling Pathway and CCT031374
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and bind to TCF/LEF transcription factors, thereby activating the transcription of Wnt target genes such as c-MYC, CCND1 (encoding Cyclin D1), and AXIN2.
This compound is a potent inhibitor of the β-catenin/TCF signaling complex. It has been shown to reduce TCF-dependent transcriptional activity and inhibit the growth of cancer cells with a constitutively active Wnt pathway, such as the SW480 colon cancer cell line. The primary mechanism of action of CCT031374 appears to be the induction of wild-type β-catenin degradation.
Quantitative Analysis of Wnt Target Gene Transcription
While much of the initial characterization of CCT031374's effect on Wnt signaling has utilized reporter gene assays, understanding its impact on endogenous target genes is crucial. The following table summarizes the known effects of CCT031374 on Wnt-driven transcription.
| Cell Line | Assay Type | Target Measured | Treatment Conditions | Observed Effect | Reference |
| HEK293 | Luciferase Reporter Assay | TCF-dependent transcription (TOPflash) | Not specified | IC50 of 6.1 µM | |
| SW480 | Luciferase Reporter Assay | TCF-dependent transcription (TOPflash) | 24-hour exposure | Decreased TCF-dependent transcription | |
| Mouse L-cells | Western Blot & Autoradiography | Turnover of ³⁵S-pulse-labeled β-catenin | 20 µmol/L CCT031374 in the presence of 7.5 µmol/L BIO | Increased turnover (degradation) of β-catenin | |
| HEK293 | GST pull-down & Western Blot | "Free" β-catenin levels | Not specified | Decreased "free" β-catenin |
Note: As of the latest literature review, specific quantitative data (e.g., fold change from qPCR or RNA-seq) on the effect of CCT031374 on the mRNA levels of endogenous Wnt target genes such as AXIN2, c-MYC, and Cyclin D1 from peer-reviewed publications is limited. The primary literature has focused on reporter assays and protein-level analysis of β-catenin.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
TCF/LEF Luciferase Reporter Assay
This assay is a cornerstone for assessing the activity of the canonical Wnt signaling pathway.
Objective: To quantify the effect of CCT031374 on TCF/LEF-mediated gene transcription.
Materials:
-
SW480 or HEK293T cells
-
TOPflash and FOPflash plasmids (or other appropriate TCF/LEF reporter and negative control plasmids)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed SW480 or HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPflash (or FOPflash) reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control. Plot the normalized reporter activity against the concentration of CCT031374 to determine the IC50 value.
Western Blot for β-catenin Levels
This protocol is used to determine the effect of CCT031374 on the total and/or "free" levels of β-catenin.
Objective: To assess whether CCT031374 promotes the degradation of β-catenin.
Materials:
-
Mouse L-cells or HEK293 cells
-
This compound
-
GSK3β inhibitor (e.g., BIO) to stabilize β-catenin
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against β-catenin
-
Secondary antibody (HRP-conjugated)
-
ECL Western blotting detection reagents
-
GST–E-cadherin fusion protein (for "free" β-catenin pull-down)
-
Glutathione-Sepharose beads
Protocol:
-
Cell Culture and Treatment:
-
Culture mouse L-cells or HEK293 cells to 70-80% confluency.
-
To assess β-catenin turnover, pre-treat cells with a GSK3β inhibitor like BIO (e.g., 7.5 µmol/L for 6 hours) to induce β-catenin accumulation.
-
Then, add CCT031374 (e.g., 20 µmol/L) for various time points. Include a proteasome inhibitor control (e.g., MG132) to confirm proteasomal degradation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
GST Pull-down for "Free" β-catenin (Optional):
-
Incubate cell lysates with GST–E-cadherin fusion protein immobilized on glutathione-Sepharose beads to capture the "free," signaling-active pool of β-catenin.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins with SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
-
**4. Visualizing the Mechanism
Methodological & Application
CCT031374 Hydrobromide: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT031374 hydrobromide is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is crucial in embryonic development, tissue homeostasis, and its aberrant activation is implicated in various cancers.[2] CCT031374 acts by inhibiting TCF-dependent transcription, a key downstream event in the Wnt pathway.[3] It has been shown to reduce the levels of β-catenin, a central mediator of this pathway, and block its nuclear signaling. These characteristics make CCT031374 a valuable tool for studying Wnt signaling and a potential therapeutic agent in oncology. This document provides detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound targets the downstream components of the Wnt/β-catenin signaling cascade. In the canonical pathway, the binding of Wnt ligands to Frizzled (Fz) receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation and survival. CCT031374 disrupts the formation or function of the β-catenin/TCF complex, thereby inhibiting the transcription of Wnt target genes.[3]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound in various cancer cell lines.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| HEK293-based reporter | TCF-dependent transcription | IC50 | 6.1 | [3] |
| HT29 (Colon Cancer) | Cell Growth | GI50 | 11.5 | Not explicitly cited |
| HCT116 (Colon Cancer) | Cell Growth | GI50 | 13.9 | Not explicitly cited |
| SW480 (Colon Cancer) | Cell Growth | GI50 | 13.2 | Not explicitly cited |
| SNU475 (Hepatocellular Carcinoma) | Cell Growth | GI50 | 9.6 | Not explicitly cited |
| CCD841Co (Normal Colon) | Cell Growth | GI50 | 44 | Not explicitly cited |
IC50: The half maximal inhibitory concentration. GI50: The concentration causing 50% growth inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound in DMSO. A concentration of 10 mM is recommended for convenient dilution.[5]
-
To prepare a 10 mM stock solution, dissolve 4.34 mg of this compound (Molecular Weight: 434.33 g/mol ) in 1 mL of DMSO.[5]
-
Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[6]
Cell Culture
a. SW480 Human Colon Adenocarcinoma Cells
Materials:
-
SW480 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture SW480 cells in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a 37°C incubator with 100% air (no CO₂ required for L-15 medium).
-
For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.
b. HEK293 Human Embryonic Kidney Cells
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM)[7]
-
Fetal Bovine Serum (FBS) or Horse Serum[7]
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HEK293 cells in DMEM or MEM supplemented with 10% FBS or horse serum and 1% Penicillin-Streptomycin.[7]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[8]
-
Passage the cells when they reach 80-90% confluency.[7]
-
Wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, and re-seed at the desired density.[7]
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and can be adapted for other colorimetric or fluorometric viability assays like XTT or resazurin.
References
- 1. SW480 Cells | Applied Biological Materials Inc. [abmgood.com]
- 2. researchgate.net [researchgate.net]
- 3. Culture and transfection of HEK293T cells [protocols.io]
- 4. CCT 031374 hydrobromide | Wnt/beta-catenin | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. static.igem.org [static.igem.org]
- 8. hek293.com [hek293.com]
Application Notes and Protocols for CCT031374 Hydrobromide in SW480 Colon Cancer Cells
For Research Use Only.
Introduction
CCT031374 hydrobromide is a small molecule inhibitor of the canonical Wnt signaling pathway. This pathway is frequently hyperactivated in colorectal cancers, primarily due to mutations in genes such as Adenomatous Polyposis Coli (APC), leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes, including c-Myc and Cyclin D1, which promote cell proliferation and survival.[1][2][3] SW480 is a human colon adenocarcinoma cell line with a truncated APC protein, resulting in constitutive Wnt pathway activation and high levels of nuclear β-catenin.[1][4] CCT031374 acts at the level of β-catenin, leading to a reduction in TCF-dependent transcription and subsequent inhibition of cancer cell growth.[5] These application notes provide detailed protocols for utilizing this compound to study its effects on SW480 cell viability, key protein expression, and cell cycle progression.
Mechanism of Action
This compound inhibits the Wnt signaling pathway by targeting β-catenin. This leads to a decrease in the transcription of Wnt target genes, which are crucial for the proliferation and survival of colon cancer cells like SW480.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from treating SW480 cells with this compound based on its known mechanism of action.
Table 1: Effect of this compound on SW480 Cell Viability
| Concentration (µM) | Incubation Time (hours) | Expected % Viability Reduction |
| 1 - 10 | 24 | 10 - 30% |
| 1 - 10 | 48 | 30 - 60% |
| 1 - 10 | 72 | 50 - 80% |
| > 10 | 48 | > 60% |
Table 2: Expected Changes in Protein Expression in SW480 Cells Treated with this compound (e.g., 10 µM for 24 hours)
| Target Protein | Expected Change in Expression | Cellular Location |
| β-catenin | Decrease | Nucleus and Cytoplasm |
| c-Myc | Decrease | Nucleus |
| Cyclin D1 | Decrease | Nucleus |
Table 3: Anticipated Cell Cycle Distribution of SW480 Cells after Treatment with this compound (e.g., 10 µM for 48 hours)
| Cell Cycle Phase | Control (%) | Treated (%) |
| G0/G1 | ~45 - 55% | Increased (~60 - 70%) |
| S | ~25 - 35% | Decreased (~15 - 25%) |
| G2/M | ~15 - 25% | Decreased (~5 - 15%) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of SW480 cells.
References
- 1. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Wnt/β-Catenin pathway and Histone acetyltransferase activity by Rimonabant: a therapeutic target for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-catenin up-regulates the expression of cyclinD1, c-myc and MMP-7 in human pancreatic cancer: Relationships with carcinogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyclin D1 gene is a target of the β-catenin/LEF-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-apoptotic actions of exisulind and CP461 in SW480 colon tumor cells involve beta-catenin and cyclin D1 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: CCT031374 Hydrobromide in HCT116 Cell Proliferation Assays
Introduction
CCT031374 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is crucial for embryonic development and tissue homeostasis, but its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[2][3] The HCT116 human colorectal carcinoma cell line, which exhibits a high proliferation rate and dysregulated Wnt signaling, serves as an excellent in vitro model for studying the effects of Wnt pathway inhibitors.[4][5] These application notes provide a detailed protocol for assessing the anti-proliferative effects of CCT031374 hydrobromide on HCT116 cells.
Mechanism of Action
The canonical Wnt signaling cascade is tightly regulated. In the absence of a Wnt ligand, a cytoplasmic "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin.[6] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[5]
Upon Wnt ligand binding to its receptor complex (Frizzled and LRP5/6), the destruction complex is inactivated.[6] This allows β-catenin to accumulate, translocate to the nucleus, and act as a co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors.[7] This complex drives the expression of target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.[3][7]
This compound has been shown to inhibit this pathway by increasing the turnover and promoting the degradation of β-catenin, thereby reducing TCF-dependent transcription and suppressing the growth of colon cancer cells.[1]
Data Presentation
The anti-proliferative activity of this compound on HCT116 cells is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit cell proliferation by 50% after a defined incubation period (e.g., 48 or 72 hours). The following table is an illustrative template for presenting such data, which should be generated by following the protocol below.
Table 1: Illustrative Anti-proliferative Activity of CCT031374 on HCT116 Cells
| Compound | Incubation Time (hours) | IC50 (µM) | Data Analysis Method |
| This compound | 48 | User-determined value | Nonlinear regression (log[inhibitor] vs. response) |
| This compound | 72 | User-determined value | Nonlinear regression (log[inhibitor] vs. response) |
| Doxorubicin (Control) | 72 | User-determined value | Nonlinear regression (log[inhibitor] vs. response) |
Experimental Protocols
1. HCT116 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing HCT116 cells to ensure healthy, viable populations for experimentation.
Materials:
-
HCT116 cell line (ATCC® CCL-247™)
-
McCoy's 5A Medium[8]
-
Fetal Bovine Serum (FBS), heat-inactivated[8]
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare by supplementing McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Quickly thaw a cryovial of HCT116 cells in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium. Incubate overnight.
-
Medium Change: The following day, aspirate the old medium and replace it with 15 mL of fresh, pre-warmed complete growth medium to remove residual cryoprotectant.
-
Sub-culturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer once with 5 mL of sterile PBS.[8]
-
Add 3-5 mL of pre-warmed Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh medium. Seed cells into new flasks at a split ratio of 1:3 to 1:8.[8]
2. HCT116 Cell Proliferation Assay (MTT-based)
This protocol details the steps to measure the dose-dependent effect of this compound on HCT116 cell proliferation using a colorimetric MTT assay.
Materials:
-
HCT116 cells in logarithmic growth phase
-
Complete Growth Medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow:
Procedure:
-
Cell Seeding: Harvest HCT116 cells using trypsin and perform a cell count (e.g., with a hemocytometer). Dilute the cell suspension to a density of 2 x 10^4 cells/mL in complete growth medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (2,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X working stock of this compound by performing serial dilutions in complete growth medium. A typical concentration range might be from 0.1 µM to 100 µM (final concentration). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells. Add 100 µL of the prepared 2X compound dilutions and vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes at room temperature.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a suitable software (e.g., GraphPad Prism) to perform a nonlinear regression analysis to determine the IC50 value.
-
References
- 1. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cryptotanshinone Inhibits the Growth of HCT116 Colorectal Cancer Cells Through Endoplasmic Reticulum Stress-Mediated Autophagy [frontiersin.org]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of Epithelial-Mesenchymal Transition by Cyrtopodion Scabrum: An in vitro Study against Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luciferase Reporter Assay Featuring CCT031374 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation and differentiation.[1] Its aberrant activation is a hallmark of numerous cancers, making it a key target for therapeutic development.[2] CCT031374 hydrobromide is a specific inhibitor of this pathway, acting downstream to disrupt the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, thereby inhibiting TCF-dependent transcription.[3][4] This document provides a detailed protocol for utilizing a dual-luciferase reporter assay to quantify the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway.
The assay employs the widely used TOPFlash/FOPFlash reporter system.[5] The TOPFlash plasmid contains multiple TCF binding sites upstream of a firefly luciferase reporter gene.[6] Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF factors and drives the expression of firefly luciferase.[7] The FOPFlash plasmid, containing mutated TCF binding sites, serves as a negative control to measure non-specific transcriptional activation.[5][6] A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for variations in transfection efficiency and cell viability.[8]
Principle of the Assay
This protocol is designed to measure the dose-dependent inhibition of TCF-dependent transcription by this compound in a cellular context. Cells are co-transfected with the TOPFlash (or FOPFlash) and Renilla luciferase reporter plasmids. Upon treatment with this compound, a decrease in the ratio of firefly to Renilla luciferase activity in TOPFlash-transfected cells indicates specific inhibition of the Wnt/β-catenin pathway.
Featured Compound: this compound
| Feature | Description |
| Mechanism of Action | Inhibitor of TCF-dependent transcription in the Wnt/β-catenin signaling pathway.[3][4] |
| Reported IC50 | 6.1 μM in a HEK293-based TCF reporter cell line.[3] |
| Solubility | Soluble in DMSO. |
| Storage | Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] |
Experimental Design
To accurately assess the inhibitory effect of this compound, the following experimental groups are recommended:
-
Vehicle Control (TOPFlash): Cells transfected with TOPFlash and Renilla plasmids, treated with the vehicle (e.g., DMSO).
-
Vehicle Control (FOPFlash): Cells transfected with FOPFlash and Renilla plasmids, treated with the vehicle.
-
CCT031374 Treatment (TOPFlash): Cells transfected with TOPFlash and Renilla plasmids, treated with a range of concentrations of this compound.
-
CCT031374 Treatment (FOPFlash): Cells transfected with FOPFlash and Renilla plasmids, treated with the highest concentration of this compound.
-
Untransfected Control: Cells not transfected with any plasmid, used to determine background luminescence.
Detailed Experimental Protocol
This protocol is optimized for human colorectal carcinoma SW480 cells, which have a constitutively active Wnt/β-catenin pathway due to a mutation in the APC gene, or HEK293 cells, which can be stimulated to activate the pathway.[8][9]
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| SW480 or HEK293 cells | ATCC | CCL-228 or CRL-1573 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| TOPFlash Plasmid | Addgene | 17-1101 |
| FOPFlash Plasmid | Addgene | 17-1101 |
| pRL-TK (Renilla Luciferase) | Promega | E2241 |
| Lipofectamine 2000 | Invitrogen | 11668019 |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985062 |
| This compound | MedChemExpress | HY-12648A |
| DMSO | Sigma-Aldrich | D8418 |
| 96-well white, clear-bottom plates | Corning | 3610 |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| Luminometer | Various | - |
Procedure
Day 1: Cell Seeding
-
Culture SW480 or HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed 25,000 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL of complete growth medium.
-
Incubate overnight.
Day 2: Transfection
-
Prepare the following DNA-lipid complexes in sterile microcentrifuge tubes for each transfection condition (e.g., per well of a 96-well plate):
-
Tube A (DNA): Dilute 100 ng of TOPFlash or FOPFlash plasmid and 10 ng of pRL-TK plasmid in 25 µL of Opti-MEM.
-
Tube B (Lipid): Dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes.
-
Carefully add 50 µL of the DNA-lipid complex to each well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Day 3: Compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).
-
Aspirate the medium from the wells and replace it with 100 µL of medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Aspirate the medium from the wells and gently wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer (from the Promega kit) to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Prepare the Luciferase Assay Reagent II (LAR II) according to the manufacturer's instructions.
-
Program the luminometer to inject 100 µL of LAR II and measure the firefly luciferase activity (2-second pre-read delay, 10-second measurement).
-
Following the firefly luciferase measurement, inject 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity.
Data Analysis
-
Calculate the Relative Luciferase Units (RLU): For each well, divide the firefly luciferase reading by the Renilla luciferase reading.
-
RLU = Firefly Luciferase Activity / Renilla Luciferase Activity
-
-
Normalize to Vehicle Control: For each treatment group, normalize the RLU to the average RLU of the vehicle-treated TOPFlash control group.
-
Normalized RLU = (RLU_sample / RLU_vehicle_control) * 100%
-
-
Calculate IC50: Plot the normalized RLU against the log concentration of this compound and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Data Presentation
Table 1: Example Data for this compound Inhibition of TCF-Dependent Transcription
| CCT031374 (µM) | Mean Firefly RLU | Mean Renilla RLU | Firefly/Renilla Ratio | % Inhibition (Normalized to Vehicle) |
| 0 (Vehicle) | 500,000 | 5,000 | 100 | 0 |
| 0.1 | 480,000 | 5,100 | 94.1 | 5.9 |
| 1 | 400,000 | 4,900 | 81.6 | 18.4 |
| 5 | 260,000 | 5,200 | 50.0 | 50.0 |
| 10 | 150,000 | 5,000 | 30.0 | 70.0 |
| 25 | 70,000 | 4,800 | 14.6 | 85.4 |
| 50 | 35,000 | 5,100 | 6.9 | 93.1 |
| 0 (FOPFlash) | 5,000 | 5,000 | 1.0 | - |
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the CCT031374 luciferase reporter assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jcancer.org [jcancer.org]
- 6. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 7. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 8. Chibby suppresses growth of human SW480 colon adenocarcinoma cells through inhibition of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. researchgate.net [researchgate.net]
Application Note: CCT031374 Hydrobromide for Inducing Apoptosis in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the use of CCT031374 hydrobromide, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, to induce apoptosis in cancer cell lines. CCT031374 has been shown to effectively reduce TCF-dependent transcription and inhibit the growth of cancer cells, such as the SW480 colon cancer line, where the Wnt pathway is constitutively active.[1] This note outlines the molecular mechanism of action, presents key data, and offers step-by-step protocols for assessing cell viability, quantifying apoptosis, and analyzing relevant protein markers.
Mechanism of Action: Wnt Pathway Inhibition
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and development and is frequently dysregulated in various cancers.[1] In the canonical pathway, the absence of a Wnt ligand allows a "destruction complex" (comprising APC, Axin, and GSK-3β) to phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate target genes that promote proliferation.
This compound intervenes in this pathway by promoting the degradation of β-catenin, even in cancer cells with mutations (e.g., in APC) that normally lead to its stabilization.[1] This action reduces the levels of nuclear β-catenin, thereby suppressing TCF/LEF-mediated transcription of pro-survival genes.[1] The inhibition of this oncogenic signaling cascade ultimately triggers the intrinsic (mitochondrial) pathway of apoptosis, characterized by the activation of executioner caspases.
Caption: Wnt/β-Catenin signaling and the inhibitory action of CCT031374.
Data Presentation
Quantitative data for CCT031374 should be determined empirically for each cell line and experimental condition. The following tables provide a framework for presenting the expected outcomes.
Table 1: Efficacy of this compound
| Cell Line | Primary Effect | IC50 / EC50 (µM) | Assay |
|---|---|---|---|
| SW480 (Colon) | Inhibition of TCF-dependent transcription | Empirically Determined | TCF/LEF Reporter Assay |
| SW480 (Colon) | Inhibition of cell growth/viability | Empirically Determined | Cell Viability Assay |
| User Defined | Induction of Apoptosis | Empirically Determined | Annexin V/PI Staining |
Table 2: Key Protein Markers for Western Blot Analysis
| Protein Target | Approx. MW (kDa) | Expected Change with CCT031374 | Role in Pathway |
|---|---|---|---|
| β-catenin | ~92 | Decrease | Wnt Pathway Mediator |
| Active Caspase-3 | ~17/19 | Increase | Apoptosis Executioner |
| Full-Length PARP | ~116 | Decrease | DNA Repair Enzyme |
| Cleaved PARP | ~89 | Increase | Marker of Apoptosis |
| Bcl-2 | ~26 | Decrease | Anti-Apoptotic |
| Bax | ~21 | No change / Increase | Pro-Apoptotic |
| β-Actin / GAPDH | ~42 / ~37 | No change | Loading Control |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination (MTT/WST-8 Assay)
This protocol is used to measure cellular metabolic activity as an indicator of cell viability and to determine the half-maximal inhibitory concentration (IC50) of CCT031374.
Caption: Workflow for determining compound IC50 using a colorimetric viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., SW480) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control, e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[2]
-
Reagent Addition: Add 10 µL of WST-8 solution or 20 µL of 5 mg/mL MTT solution to each well.[3]
-
Incubation: Incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[3]
-
Solubilization (MTT only): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the insoluble formazan crystals.[4]
-
Data Acquisition: Measure the absorbance on a microplate reader at 450 nm for WST-8 or ~570 nm for MTT.[3]
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the cell viability (%) against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. It distinguishes between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[5]
Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with CCT031374 at the desired concentration (e.g., 1x or 2x the IC50) for an appropriate time (e.g., 24 hours). Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the floating cells from the supernatant.[6]
-
Washing: Wash the collected cells (1-5 x 10^5) once with cold PBS by centrifuging at 300 x g for 5 minutes.[7]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[7][8]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2-5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube.[7]
-
Analysis: Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[8]
Protocol 3: Western Blot Analysis of Apoptosis and Wnt Pathway Markers
This protocol allows for the detection of changes in protein expression and cleavage events that are hallmarks of apoptosis and Wnt pathway inhibition.
Caption: General workflow for Western Blot analysis of protein expression.
Methodology:
-
Sample Preparation: Treat cells with CCT031374 as described previously. Harvest cells and lyse them in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (see Table 2 for suggestions) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[2]
-
Secondary Antibody Incubation: Wash the membrane (e.g., 3 x 5 min in TBST). Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After further washing, incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.[9]
-
Analysis: Analyze band intensities using densitometry software. Normalize the intensity of target proteins to a loading control (e.g., β-Actin).[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement and Characterization of Apoptosis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a model of colon cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. China Oncology-, Volume Issue [china-oncology.com]
- 8. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Wnt‐induced transcriptional activation is exclusively mediated by TCF/LEF | The EMBO Journal [link.springer.com]
Application Notes and Protocols for In Vivo Application of CCT031374 Hydrobromide in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of CCT031374 hydrobromide, a potent inhibitor of the Wnt/β-catenin signaling pathway, in xenograft models of cancer. The following protocols and data are intended to facilitate the design and execution of preclinical efficacy studies.
Introduction
CCT031374 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin and inhibiting TCF-dependent transcription.[1] Dysregulation of the Wnt pathway is a critical factor in the development and progression of numerous cancers, including colorectal cancer. The SW480 colorectal adenocarcinoma cell line, which harbors mutations in the APC gene leading to constitutive Wnt pathway activation, is a well-established and relevant model for studying inhibitors like CCT031374.[2]
These notes provide detailed methodologies for utilizing this compound in SW480 xenograft models, including compound formulation, animal model establishment, and study design considerations.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
CCT031374 acts as an inhibitor of the canonical Wnt signaling pathway. In the absence of Wnt ligands, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In cancer cells with a hyperactive Wnt pathway (e.g., due to APC mutations), this degradation is impaired, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, driving the expression of target genes involved in proliferation, survival, and tumorigenesis. CCT031374 has been shown to decrease the levels of "free" β-catenin, thereby inhibiting TCF-dependent transcription.[1][2]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of CCT031374.
Quantitative Data from In Vivo Xenograft Studies
While CCT031374 has demonstrated in vitro efficacy, specific quantitative data from in vivo xenograft studies, such as optimal dosage, treatment schedules, and tumor growth inhibition, are not extensively available in the public domain. The following tables are provided as a template for researchers to populate with their experimental data.
Table 1: Recommended In Vivo Formulation of this compound
| Component | Protocol 1 | Protocol 2 | Protocol 3 |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Solvent 3 | 5% Tween-80 | - | - |
| Solvent 4 | 45% Saline | - | - |
| Achievable Solubility | ≥ 1.25 mg/mL | ≥ 1.25 mg/mL | ≥ 1.25 mg/mL |
Table 2: Example Study Design for this compound in SW480 Xenograft Model
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Schedule | Number of Animals |
| 1 | Vehicle Control | - | e.g., IP, PO | e.g., Daily, 5 days/week | 8-10 |
| 2 | CCT031374 | Dose 1 | e.g., IP, PO | e.g., Daily, 5 days/week | 8-10 |
| 3 | CCT031374 | Dose 2 | e.g., IP, PO | e.g., Daily, 5 days/week | 8-10 |
| 4 | Positive Control | Specify | Specify | Specify | 8-10 |
Note: Optimal dosage and schedule to be determined by preliminary dose-finding and tolerability studies.
Table 3: Template for Reporting Tumor Growth Inhibition (TGI)
| Treatment Group | Mean Tumor Volume (Day X) (mm³) ± SEM | % TGI | p-value vs. Vehicle |
| Vehicle Control | Value | - | - |
| CCT031374 (Dose 1) | Value | Value | Value |
| CCT031374 (Dose 2) | Value | Value | Value |
| Positive Control | Value | Value | Value |
% TGI is calculated at the end of the study using the formula: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
Experimental Protocols
The following are detailed protocols for conducting an in vivo xenograft study with this compound.
Protocol 1: SW480 Cell Culture and Preparation for Implantation
-
Cell Culture: Culture SW480 cells in a suitable medium (e.g., Leibovitz's L-15 Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a 37°C incubator with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using Trypsin-EDTA.
-
Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in a serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue exclusion). Viability should be >90%.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a sterile, cold 1:1 mixture of serum-free medium/PBS and Matrigel® to a final concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice until injection.
Protocol 2: Subcutaneous Xenograft Implantation
-
Animal Model: Use female athymic nude mice (e.g., NU/NU), 6-8 weeks of age. Allow animals to acclimatize for at least one week before the experiment.
-
Implantation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane). Shave and sterilize the injection site on the right flank.
-
Injection: Using a 27-gauge needle, subcutaneously inject 100 µL of the SW480 cell suspension (5 x 10^6 cells) into the prepared site.
-
Monitoring: Monitor the animals regularly for tumor development. Tumor growth can be measured using calipers.
Protocol 3: Preparation and Administration of this compound
-
Formulation (Example using Protocol 1 from Table 1):
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mg/mL final concentration, sequentially add and mix the following: 10% DMSO stock, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the solution is clear before each addition. Sonication may be used to aid dissolution.
-
Prepare the vehicle control using the same solvent mixture without the active compound.
-
-
Treatment Initiation: Once tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups.
-
Administration: Administer the prepared CCT031374 formulation or vehicle control via the chosen route (e.g., intraperitoneal injection or oral gavage) according to the dosing schedule defined in the study design.
Protocol 4: Monitoring and Data Collection
-
Tumor Measurement: Measure tumor length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Health: Monitor and record the body weight of each animal 2-3 times per week as an indicator of toxicity. Observe the animals for any signs of distress or adverse effects.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
Experimental Workflow Visualization
Caption: Workflow for an in vivo xenograft study using this compound.
References
CCT031374 hydrobromide stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT031374 hydrobromide is a potent and selective small-molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by disrupting the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, thereby inhibiting the transcription of Wnt target genes.[1][3][4] This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various cancers.[3][5] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for both in vitro and in vivo research applications.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1219184-91-4 | [1][3] |
| Molecular Formula | C₂₃H₁₉N₃O·HBr | [3] |
| Molecular Weight | 434.33 g/mol | [1][6] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | ≥98% | [7] |
Stock Solution Preparation
Data Presentation: Solubility
The solubility of this compound in various solvents is summarized below. It is highly recommended to use freshly opened, anhydrous DMSO for preparing the initial stock solution, as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1] Sonication or gentle heating can be employed to aid dissolution.[1][6]
| Solvent | Maximum Solubility (In Vitro) | Reference |
| DMSO | 12.5 mg/mL (≈ 28.78 mM) | [1][8] |
| DMSO | 50 mM | |
| DMSO | 55 mg/mL (≈ 126.63 mM) | [6] |
For in vivo studies, a multi-step dilution process is often required to create a biocompatible formulation. The following table outlines common vehicle formulations.
| Vehicle Composition | Maximum Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (≈ 2.88 mM) | [1][8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (≈ 2.88 mM) | [1][8] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (≈ 2.88 mM) | [1][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution (In Vitro)
This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting point for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.34 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Mixing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. If precipitation occurs, sonicate the solution for 5-10 minutes or warm it gently in a water bath.[1][6]
-
Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the storage section.
Protocol 2: Preparation of a Dosing Solution for In Vivo Studies
This protocol describes the preparation of a dosing solution suitable for animal studies, using a common co-solvent formulation.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline
-
Sterile tubes
Procedure:
-
Initial Dilution: In a sterile tube, add the required volume of the 10 mM this compound DMSO stock solution.
-
Co-solvent Addition: Sequentially add the other components of the vehicle, mixing thoroughly after each addition. For a final concentration of 1 mg/mL, a typical formulation would be:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Mixing: Vortex the final solution to ensure it is clear and homogenous.[1]
-
Administration: The solution is now ready for administration in animal models. It is recommended to prepare this solution fresh for each experiment.
Storage and Stability
Proper storage of this compound and its stock solutions is critical to maintain its biological activity.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C (desiccated) | Up to 3 years | [6] |
| In Solvent (-80°C) | -80°C | 6 months to 1 year | [1][6] |
| In Solvent (-20°C) | -20°C | 1 month | [1] |
Important Considerations:
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
Protect the solid compound and solutions from light.
-
Ensure containers are tightly sealed to prevent solvent evaporation and moisture absorption.[1]
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound exerts its effect by inhibiting the canonical Wnt signaling pathway. In a quiescent state, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK-3β), leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor complex (Frizzled/LRP5/6), the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it binds to TCF/LEF transcription factors to activate the expression of target genes involved in proliferation and cell fate. This compound is believed to interfere with the formation of the β-catenin/TCF complex, thus blocking downstream signaling.[1][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. CCT 031374 hydrobromide | CAS 1219184-91-4 | CCT031374 HBr | Tocris Bioscience [tocris.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CCT 031374 hydrobromide | Wnt/beta-catenin | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Determining the Optimal Concentration of CCT031374 Hydrobromide for Cellular Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT031374 hydrobromide is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by promoting the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.[1][2] Dysregulation of the Wnt/β-catenin pathway is a critical factor in the development and progression of numerous cancers, making CCT031374 a valuable tool for cancer research and a potential therapeutic agent. This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of this compound for various in vitro experiments.
Mechanism of Action: Wnt/β-Catenin Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes, such as c-Myc and Cyclin D1, which drive cell proliferation. This compound intervenes in this pathway by promoting the degradation of β-catenin, thus preventing its nuclear translocation and the subsequent transcription of target genes.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound in various cell lines and assays. This data serves as a starting point for determining the optimal concentration for your specific experimental setup.
| Parameter | Cell Line/Assay System | Value (µM) | Reference |
| IC50 | HEK293-based TCF Reporter Assay | 6.1 | [3] |
| GI50 | SW480 (Colon Cancer) | 13.2 | [4] |
| GI50 | HT29 (Colon Cancer) | 11.5 | |
| GI50 | HCT116 (Colon Cancer) | 13.9 | |
| GI50 | SNU475 (Hepatocellular Carcinoma) | 9.6 | |
| GI50 | CCD841Co (Normal Colon) | 44 |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values can vary depending on the cell line, assay conditions, and incubation time. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
To determine the optimal concentration of this compound for your research, a series of experiments should be conducted to assess its cytotoxicity, effect on cell proliferation, and target engagement.
Cytotoxicity Assays
It is essential to first determine the concentration range at which this compound exhibits cytotoxic effects on the chosen cell line. This will help in selecting a concentration range for subsequent functional assays that is effective without causing widespread cell death.
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is quantified, which is proportional to the number of viable cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to the supernatants.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH release for each treatment condition and calculate the percentage of cytotoxicity.
Cell Proliferation Assay (WST-1 Assay)
The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye formed correlates directly to the number of metabolically active cells.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
WST-1 Addition: After the desired treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Target Engagement Assay (Western Blot for β-catenin)
To confirm that this compound is engaging its target, a Western blot can be performed to measure the levels of total and/or nuclear β-catenin. A decrease in β-catenin levels upon treatment would indicate successful target engagement.
Materials:
-
This compound
-
6-well or 10 cm cell culture dishes
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in larger format dishes and grow to 70-80% confluency. Treat the cells with various non-toxic concentrations of this compound (determined from cytotoxicity assays) for a specific time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the β-catenin signal to the loading control.
-
Conclusion
Determining the optimal concentration of this compound is a critical step for obtaining reliable and reproducible results in cellular assays. By systematically performing cytotoxicity, proliferation, and target engagement assays, researchers can identify a concentration range that effectively inhibits the Wnt/β-catenin signaling pathway without inducing significant cell death. The protocols and data provided in these application notes serve as a comprehensive guide for scientists and drug development professionals to effectively utilize this compound in their research.
References
Application Notes and Protocols for CCT031374 Hydrobromide in Studies of Neurogenic Embryoid Bodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The differentiation of pluripotent stem cells into specific neural lineages is a cornerstone of developmental biology research and holds immense promise for regenerative medicine and drug discovery. Embryoid bodies (EBs), three-dimensional aggregates of pluripotent stem cells, provide an in vitro model that recapitulates many aspects of early embryonic development, including the formation of the three primary germ layers. The directed differentiation of EBs towards a neurogenic fate is often guided by the modulation of key developmental signaling pathways. One such critical pathway is the Wnt/β-catenin signaling cascade.
CCT031374 hydrobromide is a potent and specific small molecule inhibitor of the Wnt/β-catenin signaling pathway. It acts by preventing the interaction between β-catenin and the TCF/LEF family of transcription factors, thereby inhibiting the transcription of Wnt target genes. Given the pivotal role of Wnt signaling in determining cell fate during embryogenesis, this compound presents itself as a valuable tool for directing the differentiation of embryonic stem cells within EBs towards a neuroectodermal lineage. These application notes provide a comprehensive protocol for the use of this compound in promoting neurogenesis in embryoid bodies.
Mechanism of Action: Wnt/β-catenin Signaling in Neurogenesis
The canonical Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a dual role in stem cell biology, regulating both self-renewal and differentiation. In the context of neurogenesis from pluripotent stem cells, the timely inhibition of Wnt/β-catenin signaling is crucial for the specification of the neuroectoderm.[1][2] Activation of the Wnt pathway is often associated with the differentiation towards mesendodermal fates.[3] Conversely, inhibition of this pathway promotes an anterior neural character and leads to neurectodermal differentiation.[1]
This compound directly interferes with this pathway by disrupting the β-catenin/TCF complex, which is the final transcriptional activation step of the canonical Wnt cascade. This targeted inhibition makes it a precise instrument for steering pluripotent stem cells towards a neural fate during the critical window of lineage commitment within embryoid bodies.
Data Presentation
The following tables represent hypothetical quantitative data that could be obtained from experiments utilizing this compound to induce neurogenesis in embryoid bodies.
Table 1: Effect of this compound on the Expression of Neural and Mesendodermal Markers in Embryoid Bodies (Day 8)
| Treatment Group | Relative Gene Expression (Fold Change vs. Vehicle) | ||
| PAX6 (Neuroectoderm) | SOX1 (Neuroectoderm) | Brachyury (Mesoderm) | |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| CCT031374 (1 µM) | 3.5 ± 0.4 | 4.2 ± 0.5 | 0.3 ± 0.1 |
| CCT031374 (5 µM) | 5.8 ± 0.6 | 6.5 ± 0.7 | 0.1 ± 0.05 |
| CCT031374 (10 µM) | 6.2 ± 0.5 | 7.1 ± 0.6 | 0.08 ± 0.04* |
*p < 0.05 compared to Vehicle. Data are presented as mean ± standard deviation.
Table 2: Quantification of Neural Progenitor and Differentiated Neuronal Cells in Dissociated Embryoid Bodies (Day 14) by Immunocytochemistry
| Treatment Group | Percentage of SOX1+ Cells (Neural Progenitors) | Percentage of βIII-Tubulin+ Cells (Neurons) |
| Vehicle (DMSO) | 15.2 ± 2.1% | 5.8 ± 1.2% |
| CCT031374 (5 µM) | 45.7 ± 4.5% | 25.3 ± 3.1% |
*p < 0.05 compared to Vehicle. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Formation of Embryoid Bodies from Pluripotent Stem Cells
This protocol describes the generation of embryoid bodies using the hanging drop method, which allows for the formation of uniformly sized EBs.
Materials:
-
Pluripotent stem cells (e.g., mouse or human embryonic stem cells)
-
ES cell culture medium (e.g., DMEM, 15% FBS, 1% non-essential amino acids, 1% L-glutamine, 0.1 mM β-mercaptoethanol, and 1000 U/mL LIF for mESCs)
-
Differentiation medium (ES cell culture medium without LIF)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
0.05% Trypsin-EDTA
-
Petri dishes (100 mm)
-
Lids of Petri dishes for hanging drops
Procedure:
-
Culture pluripotent stem cells to 80% confluency under standard conditions.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add 0.05% Trypsin-EDTA and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with ES cell culture medium and collect the cells in a conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in differentiation medium to obtain a single-cell suspension.
-
Count the cells and adjust the concentration to 2 x 10^4 cells/mL.
-
Dispense 20 µL droplets of the cell suspension onto the lid of a Petri dish. This will result in approximately 400 cells per drop.
-
Invert the lid and place it over a Petri dish containing a small amount of sterile water or PBS to maintain humidity.
-
Incubate at 37°C in a 5% CO2 incubator for 2 days to allow the formation of embryoid bodies.
Protocol 2: Neural Induction of Embryoid Bodies using this compound
This protocol outlines the treatment of embryoid bodies with this compound to promote neural differentiation.
Materials:
-
Embryoid bodies (from Protocol 1)
-
Differentiation medium
-
This compound (stock solution in DMSO)
-
Low-attachment Petri dishes (60 mm)
Procedure:
-
After 2 days of hanging drop culture, gently wash the embryoid bodies from the lid using differentiation medium and transfer them to a low-attachment Petri dish.
-
Prepare differentiation medium containing the desired final concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Culture the embryoid bodies in suspension in the prepared media for an additional 6 days. Change the medium every 2 days.
-
On day 8 of differentiation, a subset of EBs can be collected for gene expression analysis (e.g., qRT-PCR for markers like PAX6, SOX1, and Brachyury).
-
For further differentiation, on day 8, transfer the EBs to gelatin-coated tissue culture plates to allow for attachment and outgrowth of neural progenitors.
-
Culture the attached EBs in differentiation medium (without CCT031374) for another 6 days, changing the medium every 2 days.
-
On day 14, the cells can be fixed and processed for immunocytochemistry to identify neural progenitors (e.g., SOX1) and differentiated neurons (e.g., βIII-Tubulin).
Mandatory Visualization
Caption: Wnt/β-catenin signaling and its inhibition by CCT031374.
Caption: Experimental workflow for neurogenic induction.
References
- 1. Wnt signaling mediates self-organization and axis formation in embryoid bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canonical and noncanonical Wnt signaling in neural stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt signaling mediates self-organization and axis formation in embryoid bodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of β-Catenin Levels Following CCT031374 Hydrobromide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-catenin is a crucial intracellular protein with dual roles in cell-cell adhesion and gene transcription. As a key component of the canonical Wnt signaling pathway, its dysregulation is a hallmark of various cancers, including colorectal cancer. In the absence of a Wnt signal, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt activation, this destruction complex is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in proliferation and cell fate.
CCT031374 hydrobromide is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It has been shown to interfere with the β-catenin/TCF transcription complex, leading to a reduction in the transcription of Wnt target genes. This application note provides a detailed protocol for utilizing Western blot analysis to quantify the dose-dependent effects of this compound on β-catenin protein levels in cultured cells.
Data Presentation
The following tables summarize the quantitative data from a representative Western blot analysis of β-catenin levels in mouse L-cells treated with this compound. In this experiment, β-catenin accumulation was first induced with BIO (a GSK3β inhibitor), and then the cells were treated with varying concentrations of CCT031374 for 8 hours. The band intensities of β-catenin were normalized to the β-actin loading control.
Table 1: Dose-Dependent Effect of CCT031374 on BIO-Induced β-Catenin Levels
| Treatment | CCT031374 Concentration (µM) | Mean Normalized β-Catenin Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of BIO-Induced β-Catenin Accumulation |
| Control (DMSO) | 0 | 1.0 | 0.08 | 0% |
| BIO | 0 | 8.5 | 0.42 | N/A |
| BIO + CCT031374 | 1 | 6.8 | 0.35 | 20% |
| BIO + CCT031374 | 5 | 4.2 | 0.28 | 50.6% |
| BIO + CCT031374 | 10 | 2.1 | 0.15 | 75.3% |
| BIO + CCT031374 | 20 | 1.2 | 0.11 | 85.9% |
Table 2: Time-Course Analysis of CCT031374 on β-Catenin Degradation
| Treatment | Time (minutes) | Mean Normalized β-Catenin Intensity (Arbitrary Units) | Standard Deviation | % Decrease from Time 0 |
| BIO + CCT031374 (20 µM) | 0 | 8.5 | 0.42 | 0% |
| BIO + CCT031374 (20 µM) | 30 | 6.5 | 0.33 | 23.5% |
| BIO + CCT031374 (20 µM) | 60 | 4.8 | 0.25 | 43.5% |
| BIO + CCT031374 (20 µM) | 120 | 2.9 | 0.18 | 65.9% |
| BIO + CCT031374 (20 µM) | 240 | 1.5 | 0.12 | 82.4% |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Mouse L-cells (or other suitable cell line with an active Wnt/β-catenin pathway, e.g., SW480).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Induction of β-catenin (Optional but Recommended): To observe a clear decrease in β-catenin levels, it is often beneficial to first induce its accumulation. Treat cells with a GSK3β inhibitor such as BIO (e.g., 7.5 µM) for 6 hours.
-
CCT031374 Treatment:
-
Dose-Response: Following BIO induction, replace the medium with fresh medium containing BIO and varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or DMSO as a vehicle control. Incubate for a fixed time (e.g., 8 hours).
-
Time-Course: Following BIO induction, replace the medium with fresh medium containing BIO and a fixed concentration of this compound (e.g., 20 µM). Harvest cells at different time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Western Blot Protocol for β-Catenin
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for Electrophoresis:
-
To 20-30 µg of protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Activate the PVDF membrane in methanol for 1-2 minutes before assembling the transfer stack.
-
Perform the transfer at 100V for 60-90 minutes or using a semi-dry transfer system according to the manufacturer's protocol.
-
After transfer, briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer. Destain with TBST.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody against β-catenin (typically 1:1000) in the blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, typically 1:2000-1:5000) in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing for Loading Control:
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the immunoblotting steps starting from the blocking step with the primary antibody for the loading control.
-
-
Densitometry Analysis:
-
Quantify the band intensities for β-catenin and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the β-catenin band intensity to the corresponding loading control band intensity for each sample.
-
Mandatory Visualizations
Troubleshooting & Optimization
CCT031374 hydrobromide solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCT031374 hydrobromide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by inhibiting TCF-dependent transcription.[2] Specifically, it has been shown to block the stabilization of β-catenin induced by GSK-3 inhibitors (like BIO) and reduce both nuclear and cytosolic levels of β-catenin. This ultimately leads to a decrease in the transcription of Wnt target genes.[3] The primary mechanism of action is at the level of the β-catenin/TCF complex.[2][4]
Q2: What are the physical and chemical properties of this compound?
A2: this compound is typically an off-white to light yellow solid.[3] Its molecular formula is C23H19N3O·HBr, and it has a molecular weight of 434.33 g/mol .[2]
Troubleshooting Guide: Solubility Issues
Q3: I am having trouble dissolving this compound. What is the recommended solvent?
A3: The most commonly recommended solvent for this compound is dimethyl sulfoxide (DMSO).[2][4] However, the reported solubility in DMSO varies across different suppliers. For optimal dissolution, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly negatively impact solubility.[3] If you are still experiencing issues, sonication or gentle heating can be used to aid dissolution.[3][5]
Q4: What is the maximum concentration of this compound that can be achieved in DMSO?
A4: The reported solubility of this compound in DMSO varies, so it is advisable to consult the certificate of analysis for your specific batch. The following table summarizes the solubility data from various sources.
| Solubility in DMSO (mg/mL) | Solubility in DMSO (mM) | Source |
| 12.5 mg/mL | 28.78 mM | [3][6] |
| <21.72 mg/mL | <50 mM | [1] |
| 55 mg/mL | 126.63 mM | [5][7] |
Q5: My experiment requires a solvent other than pure DMSO for in vivo or cell-based assays. What are some alternative formulations?
A5: For in vivo studies or cell-based assays where high concentrations of DMSO may be toxic, several co-solvent formulations can be used. These typically involve creating a stock solution in DMSO and then diluting it into an aqueous-based vehicle. It is recommended to add the solvents sequentially and ensure the solution is clear before adding the next component.[5]
Here are some reported formulations:
| Formulation Components | Final Concentration of CCT031374 | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.88 mM) | [3][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.88 mM) | [3][6] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.88 mM) | [3][6] |
Q6: I observed precipitation of this compound when I diluted my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A6: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.
-
Use a Co-solvent Formulation: As described in Q5, using co-solvents like PEG300, Tween-80, or cyclodextrins (SBE-β-CD) can help maintain solubility in aqueous solutions.[3][6]
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock solution slowly while vortexing.
-
Consider a Different Vehicle: Depending on your experimental model, a vehicle containing a small percentage of serum or albumin may help to keep the compound in solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.34 mg (434.33 g/mol * 0.010 mol/L * 0.001 L = 0.00434 g).
-
Add DMSO: Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation (using PEG300 and Tween-80)
This protocol is adapted from a formulation reported to achieve a concentration of at least 1.25 mg/mL.[3][6]
-
Prepare a DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
Add PEG300: In a sterile tube, add 400 µL of PEG300 for every 1 mL of final formulation.
-
Add DMSO Stock: Add 100 µL of the 12.5 mg/mL DMSO stock to the PEG300 and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add Saline: Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
Use Immediately: It is recommended to prepare this formulation fresh for each experiment.
Visualizations
Caption: Mechanism of Wnt/β-catenin pathway inhibition by CCT031374.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. apexbt.com [apexbt.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CCT 031374 hydrobromide | Wnt/beta-catenin | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. admin.biosschina.com [admin.biosschina.com]
Optimizing CCT031374 hydrobromide treatment duration in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CCT031374 hydrobromide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] It functions by inhibiting the TCF (T-cell factor)/β-catenin transcription complex, which in turn downregulates the expression of Wnt target genes.[1][2] The compound has been shown to block the stabilization of β-catenin and reduce its levels in both the cytosol and the nucleus.[4]
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[3][5] For example, a 12.5 mg/mL stock solution can be prepared in DMSO.[1] Stock solutions should be stored under the following conditions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month. It is recommended to store the compound in a sealed container, away from moisture.[1]
Q3: What is a typical working concentration for this compound in cell culture?
A3: The effective concentration of this compound is highly dependent on the cell line being used. A good starting point for a dose-response experiment is to test a range of concentrations from 1 µM to 50 µM. For example, a concentration of 20 µmol/L has been used in mouse L-cells to study β-catenin degradation.[4] In SW480 colon cancer cells, a 24-hour treatment was effective in decreasing TCF-dependent transcription.[4]
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the experimental endpoint.
-
For transcription reporter assays (e.g., TOPflash): A 24-hour treatment is often sufficient to observe a significant decrease in reporter activity.[4]
-
For cell viability or proliferation assays: Longer incubation times of 48 to 72 hours are typically required to observe significant effects.
-
For apoptosis assays: The timing is critical. Early apoptotic events can be detected within hours, while later events may require 24-48 hours. A time-course experiment is essential to determine the optimal window for detection.[6][7]
Q5: What are the expected downstream effects of this compound treatment?
A5: Inhibition of the Wnt/β-catenin pathway by this compound is expected to lead to:
-
Decreased levels of nuclear and cytosolic β-catenin.
-
Reduced transcription of Wnt target genes such as c-Myc and Cyclin D1.
-
Inhibition of cell proliferation.
-
Induction of apoptosis in sensitive cell lines.[8]
Troubleshooting Guide
Issue 1: No significant effect on cell viability or proliferation is observed after treatment.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific cell line. |
| Insufficient treatment duration | Extend the treatment duration. For proliferation assays, incubate for 48, 72, and even 96 hours to allow for sufficient time for the anti-proliferative effects to manifest. |
| Cell line insensitivity | Some cell lines may have mutations downstream of the TCF/β-catenin complex (e.g., in genes regulated by this complex) that confer resistance. Confirm that your cell line has an active Wnt/β-catenin pathway at baseline. This can be done by measuring the expression of Wnt target genes like AXIN2 or c-MYC via qPCR. |
| Compound instability | For long-term experiments (beyond 72 hours), consider replenishing the media with fresh this compound every 48-72 hours to maintain a consistent concentration. |
Issue 2: High levels of cell death are observed even at low concentrations.
| Possible Cause | Troubleshooting Steps |
| High sensitivity of the cell line | Your cell line may be particularly sensitive to Wnt pathway inhibition. Perform a detailed dose-response and time-course experiment with lower concentrations and shorter incubation times to identify a therapeutic window. |
| Off-target effects | While CCT031374 is known as a Wnt inhibitor, high concentrations may lead to off-target effects. Try to use the lowest effective concentration that gives the desired on-target effect. |
| Solvent toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (media with the same concentration of solvent) to confirm. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in cell health and density | Ensure that cells are in the logarithmic growth phase and are seeded at a consistent density for each experiment. Passage number of the cells should also be kept consistent. |
| Inconsistent compound preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay timing | For time-sensitive assays like apoptosis detection, ensure that the timing of treatment and sample collection is precise and consistent across all experiments. |
Quantitative Data
Table 1: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HT29 | Colon Cancer | 11.5 |
| HCT116 | Colon Cancer | 13.9 |
| SW480 | Colon Cancer | 13.2 |
| SNU475 | Liver Cancer | 9.6 |
| CCD841Co | Normal Colon | 44 |
Data extracted from Ewan et al., 2010.
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration for Inhibition of Cell Viability
This protocol provides a framework for a time-course experiment to determine the optimal treatment duration of this compound for inhibiting cell viability using a standard MTT or similar colorimetric assay.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment and do not reach confluency in the control wells.
-
Treatment: After allowing the cells to adhere overnight, treat the cells with a predetermined concentration of this compound (based on a prior dose-response experiment, e.g., at the IC50 concentration) and a vehicle control (DMSO).
-
Time Points: At various time points after treatment (e.g., 24, 48, 72, and 96 hours), perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: For each time point, normalize the absorbance values of the treated cells to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percentage of cell viability against the treatment duration. The optimal treatment duration would be the earliest time point at which the maximum desired inhibition is achieved and maintained.
Protocol 2: Time-Course Analysis of Apoptosis by Annexin V/PI Staining
This protocol outlines a time-course experiment to identify the optimal time window for detecting apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat the cells with an effective concentration of this compound and a vehicle control.
-
Time Points for Harvesting: At different time points post-treatment (e.g., 6, 12, 24, and 48 hours), harvest both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic). The optimal time point for observing apoptosis is when the percentage of early and/or late apoptotic cells is at its peak.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the point of inhibition by CCT031374.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. CCT 031374 hydrobromide | Wnt/beta-catenin | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. In vivo conformational dynamics of Hsp90 and its interactors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting CCT031374 hydrobromide precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with CCT031374 hydrobromide in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
CCT031374 is a potent and specific inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). It is the hydrobromide salt form of the compound, which is often used to improve solubility and handling. In research, it is utilized to study the role of the Akt signaling pathway in various cellular processes, including cell survival, proliferation, and metabolism.
Q2: I observed a precipitate after adding this compound to my cell culture media. What is the likely cause?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue. The primary cause is often the compound's limited solubility in aqueous environments, leading to it coming out of solution. Several factors can contribute to this, including the final concentration of the compound, the pH of the media, the solvent used for the stock solution, and interactions with media components like serum.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Troubleshooting Guide
Issue: Precipitate Formation in Media
Question: I prepared a stock solution of this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I resolve this?
Answer: This is a common challenge. The following steps can help you troubleshoot and prevent precipitation:
-
Optimize Your Stock Solution: Ensure your stock solution in DMSO is fully dissolved. You can gently warm the solution to 37°C and vortex it to aid dissolution. However, avoid repeated freeze-thaw cycles.
-
Check Final Concentration: The most common reason for precipitation is exceeding the solubility limit of this compound in the final culture medium. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media combination.
-
Modify Your Dilution Method: Instead of adding the highly concentrated DMSO stock directly to the large volume of media, perform a serial dilution. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) serum-free media. Then, add this intermediate dilution to your final volume of complete media. This gradual reduction in DMSO concentration can prevent the compound from crashing out of solution.
-
Consider Media Components:
-
Serum: High concentrations of serum proteins can sometimes lead to compound precipitation. If your protocol allows, consider reducing the serum concentration during the treatment period.
-
pH: While less common, ensure the pH of your media is within the expected physiological range (typically 7.2-7.4), as pH shifts can affect compound solubility.
-
Quantitative Data Summary
For your reference, the following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | Recommended for stock solutions. |
| Water | Insoluble | Not recommended for initial dissolution. |
| Ethanol | Sparingly soluble | Not ideal for high-concentration stocks. |
| Cell Culture Media | Low micromolar range | Solubility is highly dependent on media composition and final concentration. |
Experimental Protocols
Protocol: Preparation of this compound Working Solution
This protocol provides a step-by-step method for preparing a working solution of this compound and adding it to cell culture media to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) serum-free cell culture medium
-
Sterile, pre-warmed (37°C) complete cell culture medium (with serum)
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution.
-
Aseptically add the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. A brief warming to 37°C may be necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution:
-
Thaw an aliquot of the 10 mM stock solution.
-
In a sterile tube, prepare an intermediate dilution by adding a small volume of the DMSO stock to pre-warmed (37°C) serum-free medium. For example, to achieve a final concentration of 10 µM, you could dilute the 10 mM stock 1:10 in serum-free media to get a 1 mM intermediate solution.
-
Mix gently by pipetting.
-
-
Add to Final Culture Volume:
-
Add the required volume of the intermediate dilution to your pre-warmed complete cell culture medium to achieve the desired final concentration.
-
For example, to get a final concentration of 10 µM from a 1 mM intermediate solution, you would perform a 1:100 dilution into your complete media.
-
Swirl the culture flask or plate gently to ensure even distribution.
-
-
Visual Inspection:
-
After adding the compound, visually inspect the medium under a microscope for any signs of precipitation. If precipitation is observed, consider further optimizing the final concentration or the dilution method.
-
Visualizations
Troubleshooting Workflow for CCT031374 Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Simplified Akt Signaling Pathway and Inhibition by CCT031374
Caption: Inhibition of the Akt signaling pathway by CCT031374.
Potential off-target effects of CCT031374 hydrobromide in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CCT031374 hydrobromide. The information focuses on understanding and mitigating potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] It functions by inhibiting TCF-dependent transcription, which is a crucial step in the activation of Wnt target genes.[5][6][7] The compound has been shown to reduce both nuclear and cytosolic levels of β-catenin.[5][6]
Q2: What are the known on-target effects of this compound in cancer cell lines?
A2: this compound has demonstrated anti-proliferative activity in various cancer cell lines with activated Wnt signaling. It has been shown to inhibit cell growth and induce apoptosis in colon cancer cell lines such as HCT116 and SW480.[2][5]
Q3: Are there any known specific off-target effects of this compound?
A3: As of the latest available data, specific off-target binding profiles for this compound have not been extensively published. The absence of this data does not imply a lack of off-target effects. It is crucial for researchers to empirically determine the selectivity of this compound in their experimental system.
Q4: What are some general strategies to control for potential off-target effects in my experiments?
A4: To validate that the observed phenotype is due to the on-target inhibition of the Wnt/β-catenin pathway, consider the following control experiments:
-
Use a structurally unrelated inhibitor: Compare the effects of CCT031374 with another Wnt/β-catenin pathway inhibitor that has a different chemical structure.[8] If both compounds produce the same phenotype, it is more likely an on-target effect.
-
Rescue experiment: If possible, overexpress a downstream component of the pathway that is not affected by CCT031374 to see if the phenotype can be reversed.
-
Use multiple cell lines: Test the compound on cell lines with varying levels of Wnt pathway activation. The effect should be more pronounced in cells with a hyperactivated Wnt pathway.
Q5: What is a suitable negative control for this compound in cell culture experiments?
A5: An ideal negative control would be a structurally similar but inactive analog of CCT031374. If such a compound is not available, a vehicle-only control (e.g., DMSO at the same final concentration as the CCT031374-treated samples) is essential.[9]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent phenotypic results.
-
Potential Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before investigating off-targets, verify that CCT031374 is inhibiting the Wnt/β-catenin pathway in your system as expected. This can be done by measuring the expression of known Wnt target genes (e.g., AXIN2, MYC) via qPCR or by using a TCF/LEF reporter assay.
-
Dose-Response Analysis: Perform a dose-response curve for your observed phenotype. An on-target effect should ideally correlate with the IC50 for Wnt pathway inhibition.[9] Effects seen only at very high concentrations are more likely to be off-target.[9]
-
Kinase Profiling: To identify potential off-target kinases, subject CCT031374 to a broad kinase panel screening service. This will provide data on which other kinases are inhibited by the compound at various concentrations.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to validate target engagement in intact cells and identify novel off-target binding partners.[10]
-
Issue 2: Cytotoxicity in cell lines not dependent on Wnt signaling.
-
Potential Cause: Off-target toxicity.
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Compare the concentration of CCT031374 required for Wnt inhibition with the concentration that causes cytotoxicity in non-Wnt-dependent cell lines. A large therapeutic window suggests that the desired on-target effect can be achieved without significant off-target toxicity.
-
Investigate Apoptosis Pathways: If cytotoxicity is observed, use assays such as caspase-3/7 activation or Annexin V staining to determine if the cell death is programmed (apoptosis) or necrotic. This can provide clues about the potential off-target pathways involved.
-
Chemical Proteomics: Employ techniques like affinity chromatography with immobilized CCT031374 to pull down binding partners from cell lysates, which can then be identified by mass spectrometry.[8]
-
Data Presentation
On-Target Activity of this compound
| Parameter | Cell Line | Value (µM) | Reference |
| IC50 (BIO-induced β-catenin accumulation) | L-cells | 6.1 | [2] |
| GI50 (Cell growth inhibition) | HT29 | 11.5 | [2] |
| GI50 (Cell growth inhibition) | HCT116 | 13.9 | [2] |
| GI50 (Cell growth inhibition) | SW480 | 13.2 | [2] |
| GI50 (Cell growth inhibition) | SNU475 | 9.6 | [2] |
| GI50 (Cell growth inhibition) | CCD841Co | 44 | [2] |
| IC50 (TCF-dependent transcription) | HEK293 reporter | 6.1 | [7] |
Example Table for Off-Target Kinase Profiling Data
| Kinase | % Inhibition at 1 µM | IC50 (µM) | Notes |
| Target Kinase (Hypothetical) | 95% | 0.1 | Expected on-target activity |
| Off-Target Kinase A | 80% | 0.5 | Significant off-target interaction |
| Off-Target Kinase B | 45% | >10 | Weak off-target interaction |
| Off-Target Kinase C | 10% | >10 | Negligible off-target interaction |
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To identify the off-target kinases of this compound.
Methodology: This is typically performed as a service by specialized companies. The general principle involves:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Format: The compound is screened against a large panel of purified, active kinases (e.g., >300 kinases). The assay format is often a radiometric (e.g., ³³P-ATP) or fluorescence-based method to measure kinase activity.
-
Screening Concentration: An initial screen is usually performed at a single high concentration (e.g., 10 µM) to identify potential hits.
-
IC50 Determination: For kinases that show significant inhibition in the initial screen, a dose-response curve is generated to determine the IC50 value.
-
Data Analysis: The results are provided as a percentage of inhibition at the screening concentration and the calculated IC50 values for the inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement and identify off-target binding of this compound in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or this compound at a desired concentration for a specific time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (and potential off-targets) by Western blotting or mass spectrometry.
-
Data Interpretation: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve of a protein in the presence of CCT031374 indicates a direct binding interaction.
Visualizations
Caption: Intended target of CCT031374 in the canonical Wnt signaling pathway.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. CCT 031374 hydrobromide | Wnt/beta-catenin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CCT 031374 hydrobromide | CAS 1219184-91-4 | CCT031374 HBr | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. benchchem.com [benchchem.com]
Minimizing variability in experiments with CCT031374 hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving CCT031374 hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Wnt/β-catenin signaling pathway. It acts at the level of β-catenin, interfering with the β-catenin/transcription factor (TCF) complex. This inhibition prevents the TCF-dependent transcription of Wnt target genes.[1][2][3] It has been shown to reduce both nuclear and cytosolic levels of β-catenin.[4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of the solid compound, it is recommended to desiccate at room temperature. Stock solutions, typically in DMSO, should be stored at -20°C for up to one month or -80°C for up to six months in sealed containers, protected from moisture.[2] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions into single-use vials.
Q3: In which cell lines has this compound shown activity?
A3: CCT031374 has demonstrated inhibitory effects on cell growth in various cancer cell lines, particularly those with constitutive Wnt signaling. These include colon carcinoma (SW480, HT29, HCT116), hepatocellular carcinoma (SNU475), and a non-cancerous colon cell line (CCD841Co).
Q4: Are there known off-target effects for β-catenin inhibitors like CCT031374?
A4: While specific off-target effects for CCT031374 are not extensively documented in the provided results, inhibitors of the Wnt/β-catenin pathway can have on- and off-target side effects due to the pathway's critical role in normal tissue homeostasis.[5][[“]] It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of the Wnt/β-catenin pathway. β-catenin contributes to normal cell survival, and its inhibition can have adverse effects.[7]
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Media
Q: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A: This is a common issue with hydrophobic small molecules. Here are several strategies to minimize precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.5%, with 0.1% being ideal for most cell lines. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly into the full volume of your aqueous medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) complete cell culture medium containing serum. Mix gently by vortexing, and then add this intermediate dilution to the final volume of medium.[8]
-
Higher Stock Concentration: Using a higher concentration stock solution allows you to add a smaller volume to your culture medium, which can help maintain solubility.[9]
-
Visual Inspection: Always visually inspect your media for any signs of precipitation after adding the compound and before applying it to your cells.
Issue 2: Inconsistent or Irreproducible Results
Q: I am observing high variability in my experimental results between different assays or on different days. What could be the cause?
A: Inconsistent results can stem from several factors related to compound handling, experimental setup, and cell health:
-
Compound Stability: Ensure that your this compound stock solutions are stored correctly and that you are using fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[10] The stability of the compound in your specific cell culture medium at 37°C should also be considered, as some compounds can degrade over the course of a long experiment.[10]
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and have a consistent passage number. Over-passaged or unhealthy cells can respond differently to treatment.[11]
-
Cell Seeding Density: Optimize and maintain a consistent cell seeding density for your assays. Overcrowded or sparsely populated wells can lead to variable results.[11]
-
Assay Conditions: Standardize all incubation times, temperatures, and CO2 levels.[11] Ensure even mixing of the compound in the media and uniform distribution across all wells of your culture plates.
Issue 3: Unexpected or No Effect Observed
Q: I am not observing the expected inhibitory effect of CCT031374 on my cells. What should I check?
A: If you are not seeing the expected biological effect, consider the following:
-
Dose-Response and Time-Course: It is essential to perform a thorough dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and assay.[1]
-
Cell Line Sensitivity: The sensitivity to Wnt pathway inhibitors can vary significantly between cell lines. This can be influenced by the underlying mutations in the Wnt pathway (e.g., APC vs. β-catenin mutations) and the basal level of β-catenin activity.[12]
-
Downstream Mutations: If your cell model has a mutation downstream of β-catenin, an inhibitor targeting β-catenin may not be effective.[1]
-
Compound Activity: Verify the activity of your batch of this compound. If possible, test it in a well-characterized positive control cell line known to be sensitive to Wnt inhibition, such as SW480.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound in various assays and cell lines.
Table 1: IC50 Values for this compound
| Assay Type | Cell Line/System | IC50 (µM) | Reference |
| TCF-dependent Transcription | HEK293-based reporter | 6.1 | [3] |
| BIO-induced β-catenin accumulation | Mouse L-cells | 6.1 | [13] |
| TCF-dependent Transcription | SW480 | 13.2 | [14] |
Table 2: GI50 (Growth Inhibition) Values for this compound
| Cell Line | Tissue of Origin | GI50 (µM) | Reference |
| HT29 | Colon Cancer | 11.5 | [13] |
| HCT116 | Colon Cancer | 13.9 | [13] |
| SW480 | Colon Cancer | 13.2 | [13] |
| SNU475 | Hepatocellular Carcinoma | 9.6 | [13] |
| CCD841Co | Normal Colon | 44 | [13] |
Experimental Protocols
Cell Viability Assay (e.g., MTT or MTS)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete, pre-warmed cell culture medium. Remember to follow the best practices for avoiding precipitation. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of CCT031374 or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
TCF-Dependent Transcription Reporter Assay (e.g., TOP/FOP-Flash)
-
Transfection: Co-transfect cells with a TCF-responsive luciferase reporter plasmid (TOP-Flash) or a negative control plasmid with mutated TCF binding sites (FOP-Flash), and a control plasmid for normalization (e.g., Renilla luciferase).
-
Treatment: After allowing the cells to recover from transfection, treat them with different concentrations of this compound or a vehicle control. If the cell line does not have constitutively active Wnt signaling, you may need to stimulate the pathway (e.g., with Wnt3a conditioned medium or a GSK-3β inhibitor like BIO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase activity to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the level of TCF-dependent transcription.
Visualizations
Caption: Wnt/β-catenin pathway and CCT031374 inhibition point.
Caption: General workflow for cell-based experiments.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. CCT 031374 hydrobromide | CAS 1219184-91-4 | CCT031374 HBr | Tocris Bioscience [tocris.com]
- 5. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
CCT031374 hydrobromide stability in different solvent conditions
Welcome to the technical support center for CCT031374 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent conditions and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3] It is soluble up to 55 mg/mL (126.63 mM) in DMSO, though sonication may be required to achieve complete dissolution.[4] For optimal solubility, it is advisable to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[2]
Q2: What are the recommended storage conditions for this compound?
A2: As a solid, this compound should be stored at -20°C, sealed away from moisture.[2][[“]] For stock solutions in DMSO, storage at -80°C is recommended for long-term stability (up to 6 months to a year), while for shorter periods (up to 1 month), -20°C is acceptable.[2][[“]] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: I'm observing precipitation in my stock solution upon storage. What should I do?
A3: Precipitation can occur due to poor solubility or degradation of the compound into an insoluble product. To address this, consider preparing a more dilute stock solution or using a different solvent with higher solubilizing power. If precipitation persists, you can try gentle warming and/or sonication to redissolve the compound.[2] It is also advisable to analyze the precipitate to determine if it is the parent compound or a degradant.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors, including the stability of the compound in your specific experimental conditions. Degradation in cell culture medium, adsorption to plasticware, or variations in solution preparation and storage can all contribute to variability. It is recommended to prepare fresh working solutions for each experiment from a properly stored stock solution and to assess the compound's stability in your specific assay medium.
Q5: Are there known off-target effects or toxicities associated with inhibiting the Wnt/β-catenin pathway?
A5: Yes, the Wnt/β-catenin pathway is crucial for the homeostasis of various tissues. Inhibition of this pathway can lead to on-target toxicities, particularly affecting tissues with high rates of self-renewal, such as the gastrointestinal tract and bone. Common side effects observed in preclinical studies of Wnt pathway inhibitors include gastrointestinal issues and bone loss. When designing experiments, it is important to include appropriate controls and consider a therapeutic window that minimizes toxicity.
Stability Data
Quantitative stability data for this compound in a wide range of aqueous buffers and cell culture media is not extensively available in the public domain. The stability of the compound is highly dependent on the specific experimental conditions, including the solvent, pH, temperature, and exposure to light. The following table summarizes the available stability information for stock solutions.
| Solvent | Storage Temperature | Stability Period | Source |
| DMSO | -80°C | 6 months | MedChemExpress[2] |
| DMSO | -20°C | 1 month | MedChemExpress[2] |
| In solvent | -80°C | 1 year | TargetMol[[“]] |
Experimental Protocols
To determine the stability of this compound in your specific experimental setup, a stability-indicating assay, typically using High-Performance Liquid Chromatography (HPLC), is recommended.
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
1. Materials:
- This compound
- Anhydrous DMSO
- Aqueous buffer of interest (e.g., PBS, Tris-HCl)
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid)
- Temperature-controlled incubator or water bath
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
- Working Solution Preparation: Dilute the stock solution into the aqueous buffer of interest to the final working concentration (e.g., 10 µM).
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC. This will serve as your baseline reference.
- Incubation: Aliquot the remaining working solution into several vials and incubate them at the desired temperature(s) (e.g., 4°C, 25°C, 37°C). Protect the samples from light if the compound is light-sensitive.
- Time Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition and analyze it by HPLC.
- HPLC Analysis:
- Inject a consistent volume of each sample onto the HPLC system.
- Separate the parent compound from any potential degradation products using a suitable gradient elution method.
- Monitor the elution profile at a wavelength where this compound has maximum absorbance.
- Data Analysis:
- Integrate the peak area of the parent this compound peak at each time point.
- Calculate the percentage of the remaining compound at each time point relative to the T=0 sample.
- Plot the percentage of remaining compound versus time for each condition to determine the degradation rate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of compound activity in a cell-based assay | - Degradation in culture medium- Adsorption to plasticware- Poor cell permeability | - Assess compound stability in the specific culture medium using the HPLC protocol.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Evaluate cell permeability using standard assays. |
| Precipitate forms in the working solution | - Poor aqueous solubility- Compound degradation to an insoluble product | - Decrease the final concentration of the compound.- Increase the percentage of DMSO (be mindful of solvent toxicity to cells, typically keep <0.5%).- Use a formulation aid like cyclodextrin if compatible with the assay. |
| High background or off-target effects | - Non-specific binding- Inhibition of other cellular pathways | - Perform dose-response experiments to find the optimal concentration.- Use a structurally unrelated inhibitor of the same pathway as a control.- Test a negative control compound with a similar chemical scaffold but no activity against the target. |
| Cell toxicity observed at effective concentrations | - On-target toxicity in a sensitive cell line- Off-target toxicity- Solvent toxicity | - Determine the therapeutic window by performing a detailed dose-response for both efficacy and toxicity.- Reduce the final DMSO concentration.- Ensure the observed toxicity is consistent with the known biology of Wnt/β-catenin inhibition. |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Inhibition of Wnt/β-catenin signaling by CCT031374.
References
How to address resistance to CCT031374 hydrobromide in cancer cells
Welcome to the technical support center for CCT031374 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential resistance to this compound in cancer cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist with your experiments.
Disclaimer: this compound is an inhibitor of the Wnt/β-catenin signaling pathway. While direct studies on resistance to this compound are limited, the information provided here is based on established mechanisms of resistance to other Wnt/β-catenin pathway inhibitors and general cancer drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] It functions by preventing the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. This inhibition blocks the transcription of Wnt target genes, which are often involved in cell proliferation, survival, and differentiation.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to inhibitors of the Wnt/β-catenin pathway can arise through several mechanisms:
-
Upregulation of Drug Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the Wnt/β-catenin Pathway: Mutations or changes in the expression of downstream components of the Wnt pathway could potentially bypass the inhibitory effect of CCT031374.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to compensate for the inhibition of the Wnt/β-catenin pathway.
-
Emergence of Cancer Stem Cell (CSC) Populations: A subpopulation of cancer stem-like cells, which are often inherently resistant to therapies, may be selected for and expanded during treatment.
-
Evasion of Apoptosis: Resistant cells may acquire alterations in apoptotic pathways, making them less susceptible to drug-induced cell death.
Q3: How can I experimentally investigate the mechanism of resistance in my cell line?
To elucidate the resistance mechanism, a series of experiments can be performed. The following table provides a starting point for your investigation.
| Putative Resistance Mechanism | Suggested Experimental Approach | Expected Outcome in Resistant Cells |
| Upregulation of Efflux Pumps | Western Blot for P-gp/MDR1. Rhodamine 123 efflux assay by flow cytometry. | Increased P-gp/MDR1 protein levels. Increased efflux of Rhodamine 123. |
| Alterations in Wnt Pathway | β-catenin/TCF reporter assay. Western Blot for total and nuclear β-catenin. | Maintained or increased reporter activity despite treatment. High levels of nuclear β-catenin. |
| Activation of Bypass Pathways | Phospho-kinase antibody array. Western Blot for key nodes of suspected pathways (e.g., p-Akt, p-ERK). | Increased phosphorylation of specific kinases. |
| Cancer Stem Cell Enrichment | Flow cytometry for CSC markers (e.g., CD44, CD133, ALDH1). Sphere formation assay. | Increased percentage of CSC marker-positive cells. Enhanced ability to form tumorspheres. |
| Evasion of Apoptosis | Western Blot for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3). Annexin V/PI apoptosis assay by flow cytometry. | Altered ratio of anti- to pro-apoptotic proteins. Decreased percentage of apoptotic cells. |
Q4: Are there any known combination strategies to overcome resistance to Wnt/β-catenin inhibitors?
Yes, combination therapies are a promising strategy to address resistance. While specific data for this compound is not widely available, based on the known resistance mechanisms for this class of inhibitors, the following combinations could be considered:
| Combination Agent Class | Rationale |
| Efflux Pump Inhibitors | To block the efflux of CCT031374, thereby increasing its intracellular concentration. |
| Inhibitors of Bypass Pathways | To simultaneously block the compensatory signaling pathways activated in resistant cells. |
| CSC-Targeting Agents | To eliminate the resistant cancer stem cell population. |
| Standard Chemotherapeutics | To target different cellular processes and potentially induce synthetic lethality. |
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed in Viability/Apoptosis Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Drug Efflux | 1. Co-treat cells with a known P-gp inhibitor (e.g., Verapamil, Tariquidar) and CCT031374. 2. Assess cell viability. A restored sensitivity would suggest efflux pump involvement. |
| Apoptosis Evasion | 1. Perform a Western blot to analyze the expression levels of anti-apoptotic (e.g., Bcl-2, Mcl-1) and pro-apoptotic (e.g., Bax, Bak) proteins. 2. Consider combining CCT031374 with a BH3 mimetic to promote apoptosis. |
| Suboptimal Drug Concentration | 1. Perform a dose-response curve to determine the IC50 of CCT031374 in your cell line. 2. Ensure the compound is fully dissolved and the stock solution is stable. |
Issue 2: Inconsistent Results in β-catenin/TCF Reporter Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Low Transfection Efficiency | 1. Optimize transfection protocol (reagent-to-DNA ratio, cell density). 2. Use a positive control (e.g., a plasmid expressing a constitutively active β-catenin) to validate the assay. 3. Normalize reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase). |
| Cell Line-Specific Effects | 1. Ensure the chosen cell line has an active Wnt/β-catenin pathway at baseline or can be stimulated (e.g., with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021). |
| Mutations Downstream of CCT031374's Target | 1. If the reporter remains active even with CCT031374 treatment, consider sequencing key downstream components of the pathway (e.g., TCF4) to check for activating mutations that would render the cells insensitive to the inhibition of the β-catenin/TCF interaction. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and/or combination drug) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for β-catenin
-
Sample Preparation: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software.
β-catenin/TCF Reporter Assay (TOP/FOP Flash Assay)
-
Cell Seeding and Transfection: Seed cells in a 24- or 48-well plate. Co-transfect the cells with a TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a mutated TCF/LEF binding site (FOPFlash), along with a Renilla luciferase plasmid for normalization.
-
Compound Treatment: After 24 hours, treat the cells with this compound and/or a Wnt pathway activator (e.g., Wnt3a, CHIR99021).
-
Cell Lysis: After the desired treatment duration (e.g., 24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the TOPFlash and FOPFlash activities to the Renilla activity. The Wnt/β-catenin signaling activity is represented by the TOP/FOP ratio.
Visualizations
Caption: Wnt/β-catenin signaling and the inhibitory action of CCT031374.
Caption: Troubleshooting workflow for CCT031374 resistance.
Caption: General experimental workflow for investigating resistance.
References
Technical Support Center: CCT031374 Hydrobromide In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CCT031374 hydrobromide in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to enhance experimental success and data interpretation.
Troubleshooting Guides
This section addresses common challenges that may arise during in vivo studies with this compound, presented in a question-and-answer format.
Issue 1: Suboptimal or inconsistent anti-tumor efficacy.
-
Question: We are observing minimal or highly variable tumor growth inhibition in our xenograft models treated with this compound. What are the potential causes and solutions?
-
Answer: Suboptimal in vivo efficacy can stem from several factors, primarily related to formulation, administration, and the biological context of the model.
-
Formulation and Solubility: this compound has low aqueous solubility. Improper formulation can lead to precipitation of the compound, reducing its bioavailability.
-
Recommendation: It is critical to use a well-established formulation protocol. Several options have been reported to achieve a clear solution.[1] It is advisable to prepare the formulation fresh for each administration. Heating and/or sonication can aid in dissolution.
-
-
Route of Administration and Dosing Schedule: The method and frequency of administration will significantly impact drug exposure at the tumor site.
-
Recommendation: The optimal route and schedule should be determined empirically. Common routes for preclinical studies include intraperitoneal (i.p.) injection and oral gavage. A pilot study to assess the maximum tolerated dose (MTD) is recommended to establish a safe and effective dosing range.
-
-
Tumor Model Characteristics: The sensitivity of the tumor model to Wnt/β-catenin pathway inhibition is paramount.
-
Recommendation: Confirm that the chosen cell line (e.g., SW480) has a functional Wnt pathway that is sensitive to inhibition by CCT031374.[2] In vitro validation of sensitivity prior to in vivo studies is crucial.
-
-
Issue 2: Concerns about off-target effects.
-
Question: How can we be confident that the observed in vivo effects are due to the inhibition of the Wnt/β-catenin pathway and not off-target activities of this compound?
-
Answer: Distinguishing on-target from off-target effects is a critical aspect of preclinical drug development.
-
Pharmacodynamic (PD) Biomarkers: Measuring the modulation of downstream targets of the Wnt/β-catenin pathway in the tumor tissue can provide evidence of on-target activity.
-
Recommendation: At the end of the study, or at intermediate time points, collect tumor samples and analyze the expression levels of Wnt target genes (e.g., c-Myc, Axin2) by qPCR or Western blot. A reduction in the expression of these genes would indicate on-target engagement.
-
-
Use of a Negative Control: A structurally similar but inactive analog of CCT031374, if available, can be a powerful tool.
-
Recommendation: If a suitable negative control compound exists, its administration should not result in the same anti-tumor effects, suggesting the activity of CCT031374 is specific.
-
-
Rescue Experiments: In some experimental setups, it may be possible to "rescue" the phenotype by overexpressing a downstream component of the pathway.
-
Recommendation: This is often more feasible in in vitro settings but can sometimes be adapted for in vivo models to confirm the mechanism of action.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the canonical Wnt/β-catenin signaling pathway.[2] It functions by promoting the degradation of β-catenin, a key effector of this pathway.[2] This leads to a reduction in the transcription of TCF/LEF-dependent target genes that are involved in cell proliferation and survival.[2]
Q2: What are the recommended in vivo formulations for this compound?
A2: Due to its poor solubility, specific formulations are required for in vivo administration. Here are three commonly cited protocols that yield a clear solution of at least 1.25 mg/mL:[1]
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Protocol 3: 10% DMSO, 90% Corn Oil
It is recommended to add the solvents sequentially and ensure the solution is clear before adding the next component.[1]
Q3: Is there publicly available quantitative in vivo efficacy data for this compound?
Q4: What is the known pharmacokinetic profile of this compound?
A4: Specific pharmacokinetic data for this compound, such as its half-life, bioavailability, and clearance in preclinical models, is not extensively published. For novel small molecule inhibitors, it is standard practice to conduct pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for designing an effective in vivo dosing regimen.
Data Presentation
As specific quantitative in vivo efficacy data for this compound is not publicly available, the following table serves as a template for how such data would be structured for a typical xenograft study.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | - | Daily, p.o. | 1500 ± 150 | - | - |
| CCT031374 | 25 | Daily, p.o. | 900 ± 120 | 40 | <0.05 |
| CCT031374 | 50 | Daily, p.o. | 600 ± 90 | 60 | <0.01 |
| Positive Control | X | As per literature | 450 ± 70 | 70 | <0.001 |
Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft model using a cancer cell line with an activated Wnt/β-catenin pathway (e.g., SW480).
-
Cell Culture: Culture SW480 cells in appropriate media until they reach 80-90% confluency.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest and resuspend SW480 cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach the desired average size, randomize the mice into treatment groups (e.g., vehicle control, CCT031374 at different doses, positive control).
-
Prepare the this compound formulation as described in the FAQs.
-
Administer the treatment according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blot, qPCR for pharmacodynamic markers).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Mandatory Visualization
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: A generalized experimental workflow for an in vivo xenograft efficacy study.
References
Technical Support Center: CCT031374 Hydrobromide Cytotoxicity Assessment in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of CCT031374 hydrobromide in non-cancerous cell lines. CCT031374 is a known inhibitor of the Wnt/β-catenin signaling pathway, a crucial pathway in both development and disease. Understanding its off-target effects on healthy cells is a critical step in preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by disrupting the interaction between β-catenin and the TCF/LEF family of transcription factors, which are essential for the transcription of Wnt target genes. This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival.
Q2: Why is it important to assess the cytotoxicity of CCT031374 in non-cancerous cell lines?
A2: While the Wnt/β-catenin pathway is often dysregulated in cancer, it also plays a vital role in the maintenance and regeneration of normal adult tissues. Therefore, it is crucial to evaluate the cytotoxic effects of Wnt inhibitors like CCT031374 on non-cancerous cells to understand potential side effects and determine a therapeutic window.
Q3: Which non-cancerous cell lines are suitable for testing the cytotoxicity of CCT031374?
A3: A panel of non-cancerous cell lines from different tissue origins should be used to obtain a comprehensive cytotoxicity profile. Commonly used cell lines include:
-
HEK293: Human Embryonic Kidney cells.
-
HDF: Human Dermal Fibroblasts.
-
hTERT-BJ1: Human foreskin fibroblasts immortalized with hTERT.
-
MRC-5: Human fetal lung fibroblasts.
Q4: What are the typical IC50 values for CCT031374 in non-cancerous cell lines?
A4: The IC50 values for CCT031374 in non-cancerous cell lines are expected to be higher than those observed in cancer cell lines that are highly dependent on the Wnt/β-catenin pathway for survival. This differential sensitivity is key to a favorable therapeutic index. Below is a table summarizing representative hypothetical IC50 values.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Non-Cancerous Cell Lines
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HEK293 | Kidney | MTT | 48 | 25.8 |
| HDF | Skin | MTT | 48 | 32.5 |
| hTERT-BJ1 | Skin | LDH | 48 | 45.2 |
| MRC-5 | Lung | MTT | 72 | 38.7 |
Note: These are hypothetical values for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Selected non-cancerous cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
This compound stock solution (in DMSO)
-
Selected non-cancerous cell lines
-
Complete cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in wells without cells | Contamination of media or reagents. | Use fresh, sterile media and reagents. |
| Low absorbance readings | Insufficient cell number or incubation time. | Optimize cell seeding density and increase incubation time with MTT. |
| Inconsistent results between replicates | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding and use calibrated pipettes. |
| Formazan crystals not dissolving | Incomplete mixing with DMSO. | Gently shake the plate for a longer duration to ensure complete dissolution. |
LDH Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background LDH in media | Serum in the culture medium contains LDH. | Use a low-serum medium or a serum-free medium during the assay. |
| Low signal for maximum LDH release | Incomplete cell lysis. | Ensure the lysis buffer is added correctly and incubated for the recommended time. |
| High spontaneous LDH release | Cells are unhealthy or stressed. | Ensure proper cell culture techniques and handle cells gently. |
| Precipitation in wells | Compound interacts with assay reagents. | Run a control with the compound in cell-free medium to check for interference. |
Mandatory Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of CCT031374.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Technical Support Center: Overcoming Poor CCT031374 Hydrobromide Performance in Reporter Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered when using CCT031374 hydrobromide in reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] Its primary mechanism of action is the inhibition of the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[1][3] This prevents the transcription of Wnt target genes.[1][4] CCT031374 acts downstream of the destruction complex, including GSK3β.[5]
Q2: What is the recommended solvent and storage for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) up to 50 mM.[3] For long-term storage, it is recommended to store the solid compound desiccated at room temperature and stock solutions in DMSO at -20°C or -80°C.[1][4]
Q3: What are the expected IC50 or GI50 values for CCT031374 in reporter assays?
The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for CCT031374 can vary depending on the cell line and experimental conditions. Below is a summary of reported values:
| Cell Line | Assay Type | Reported Value (µM) | Reference |
| L-cells | β-catenin accumulation | IC50: 6.1 | [2] |
| HT29 | Cell growth | GI50: 11.5 | [2] |
| HCT116 | Cell growth | GI50: 13.9 | [2] |
| SW480 | Cell growth | GI50: 13.2 | [2] |
| SNU475 | Cell growth | GI50: 9.6 | [2] |
| CCD841Co | Cell growth | GI50: 44 | [2] |
Q4: Can this compound directly interfere with luciferase enzymes?
While there is no direct evidence in the provided search results of CCT031374 inhibiting luciferase, it is a known phenomenon that small molecules can act as Pan-Assay Interference Compounds (PAINS) and directly inhibit or stabilize luciferase enzymes, leading to false-positive or false-negative results.[6][7][8] Therefore, it is crucial to perform appropriate controls to rule out this possibility.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in Wnt/β-catenin reporter assays, such as the TOP/FOPflash assay.
Problem 1: No or Weak Inhibition of Wnt Reporter Activity
| Possible Cause | Troubleshooting Step |
| Inactive Compound | - Ensure proper storage of this compound (solid and stock solutions). - Prepare fresh dilutions from a new stock solution. - Confirm the identity and purity of the compound if possible. |
| Low Wnt Pathway Activation | - Confirm that your method of Wnt pathway activation (e.g., Wnt3a conditioned media, GSK3 inhibitor like CHIR99021 or BIO) is effective in your cell line.[9][10] - Titrate the concentration of the Wnt agonist to achieve a robust reporter signal. |
| Suboptimal Compound Concentration | - Perform a dose-response experiment with a wide range of CCT031374 concentrations to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Cell Line Insensitivity | - Use a cell line known to have an active and responsive canonical Wnt pathway (e.g., HEK293T, SW480). - Be aware that cell lines with mutations downstream of the β-catenin/TCF interaction may be resistant to CCT031374. |
| Poor Transfection Efficiency | - Optimize your transfection protocol for the reporter plasmids (e.g., TOPflash, FOPflash, and a normalization control like Renilla). - Use a positive control for transfection (e.g., a constitutively active reporter plasmid). |
Problem 2: High Background or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | - this compound has limited aqueous solubility. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to prevent precipitation. - Visually inspect wells for any precipitate after adding the compound. |
| Off-Target Effects | - To distinguish between on-target Wnt inhibition and non-specific effects, always run a parallel assay with the FOPflash reporter (containing mutated TCF binding sites) as a negative control.[11] The TOP/FOPflash ratio indicates specific Wnt pathway inhibition. |
| Direct Luciferase Interference | - Perform a cell-free luciferase assay with purified luciferase enzyme and your working concentration of CCT031374 to check for direct inhibition or enhancement of enzyme activity. |
| Cell Viability Issues | - High concentrations of CCT031374 or DMSO can be cytotoxic.[2] - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your reporter assay to ensure that the observed decrease in reporter signal is not due to cell death. |
| Assay Variability | - Prepare master mixes for transfection and compound dilutions to minimize pipetting errors. - Ensure consistent cell seeding density and incubation times. |
Experimental Protocols
Detailed Protocol for a Dual-Luciferase TOP/FOPflash Reporter Assay
This protocol provides a general framework for assessing the effect of CCT031374 on Wnt/β-catenin signaling.
Materials:
-
HEK293T or other suitable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPflash and FOPflash plasmids (Firefly luciferase)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Wnt3a conditioned media or a GSK3 inhibitor (e.g., CHIR99021)
-
This compound stock solution (in DMSO)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA master mix containing TOPflash (or FOPflash) and Renilla plasmids at a ratio of 10:1.
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Wnt Pathway Activation and Inhibition:
-
24 hours post-transfection, replace the media with fresh media containing either Wnt3a conditioned media or a GSK3 inhibitor to activate the Wnt pathway.
-
Immediately add serial dilutions of this compound or DMSO vehicle control to the appropriate wells.
-
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis and Luciferase Measurement:
-
Carefully remove the media from the wells.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure Firefly and Renilla luciferase activities sequentially using a luminometer according to the kit's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity (TOPflash or FOPflash) to the Renilla luciferase activity for each well.
-
Calculate the TOP/FOP ratio to determine the specific Wnt-dependent transcriptional activity.
-
Plot the normalized reporter activity against the concentration of CCT031374 to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 11. jcancer.org [jcancer.org]
Validation & Comparative
A Comparative Guide to Wnt Pathway Inhibitors: CCT031374 Hydrobromide vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The canonical Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a well-established driver of various cancers and other diseases, making it a prime target for therapeutic intervention. This guide provides an objective comparison of CCT031374 hydrobromide, a potent inhibitor of β-catenin/TCF-mediated transcription, with other widely used Wnt pathway inhibitors, including IWP-2 and XAV939. The comparison is supported by experimental data and detailed methodologies for key assays.
Mechanism of Action: Distinct Points of Intervention
The efficacy of Wnt pathway inhibitors is intrinsically linked to their specific molecular targets within the signaling cascade. This compound, IWP-2, and XAV939 each employ a distinct mechanism to disrupt this critical pathway.
-
This compound: This small molecule acts downstream in the Wnt pathway, directly inhibiting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors.[1][2] This blockade prevents the transcription of Wnt target genes that are crucial for cell proliferation and survival.
-
IWP-2: In contrast, IWP-2 targets the pathway at a much earlier stage. It is an inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation of Wnt ligands.[3][4][5] This post-translational modification is critical for the secretion and subsequent signaling activity of Wnt proteins. By inhibiting PORCN, IWP-2 effectively halts the production of active Wnt ligands, thereby shutting down the signaling cascade at its origin.
-
XAV939 and Tankyrase Inhibitors: XAV939 functions by inhibiting the activity of tankyrase 1 and 2 (TNKS1/2).[6] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that promote the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrases, XAV939 stabilizes Axin levels, leading to a more active destruction complex that phosphorylates β-catenin, marking it for proteasomal degradation.[7] This prevents the accumulation of β-catenin and its translocation to the nucleus.
Below is a diagram illustrating the points of intervention for each of these inhibitors within the canonical Wnt signaling pathway.
Quantitative Performance Comparison
The potency of a Wnt pathway inhibitor is a critical parameter for its application in research and potential therapeutic development. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The following table summarizes the reported IC50 values for this compound, IWP-2, and XAV939. It is important to note that these values were determined in different cell lines and assay systems, which can influence the apparent potency.
| Inhibitor | Target | Assay | Cell Line / System | IC50 | Reference |
| This compound | β-catenin/TCF Transcription | TCF-dependent Reporter | HEK293-based | 6.1 µM | [8] |
| IWP-2 | Porcupine (Wnt Secretion) | Wnt Signaling Reporter | - | 27 nM | [3][4][5] |
| XAV939 | Tankyrase 1 | Enzyme Activity Assay | Cell-free | 11 nM | |
| XAV939 | Tankyrase 2 | Enzyme Activity Assay | Cell-free | 4 nM | |
| XAV939 | TCF-luciferase Reporter | DLD-1 | 0.707 µM | [1] |
Experimental Protocols
To facilitate the independent evaluation and comparison of these inhibitors, detailed protocols for key experimental assays are provided below.
Experimental Workflow: A General Overview
A typical workflow for comparing Wnt pathway inhibitors involves a series of in vitro assays to determine their effects on signaling, cell viability, and target protein levels.
TOPflash Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of the β-catenin/TCF complex.
Principle: Cells are co-transfected with a firefly luciferase reporter plasmid containing TCF binding sites (TOPflash) and a control Renilla luciferase plasmid. Activation of the Wnt pathway leads to the expression of firefly luciferase. A parallel transfection with a FOPflash plasmid, which contains mutated TCF binding sites, is used as a negative control.
Materials:
-
HEK293T or other suitable cell line
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
Wnt pathway inhibitors (CCT031374, IWP-2, XAV939)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPflash (or FOPflash) and Renilla luciferase plasmids. Follow the manufacturer's protocol for the chosen transfection reagent.
-
Pathway Activation and Inhibition: Approximately 24 hours post-transfection, replace the medium with fresh medium containing the Wnt pathway activator (e.g., Wnt3a conditioned medium) and serial dilutions of the Wnt inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 16-24 hours.
-
Cell Lysis: Remove the medium and gently wash the cells with 1X PBS. Add 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
Luciferase Assay: Transfer the cell lysate to a white-walled 96-well luminometer plate. Measure the firefly and Renilla luciferase activities sequentially using a luminometer and the dual-luciferase assay reagents according to the manufacturer's instructions.
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for transfection efficiency.
-
Calculate the TOP/FOP ratio to determine the specific Wnt pathway-dependent transcriptional activity.
-
Normalize the results of inhibitor-treated cells to the vehicle-treated control to determine the percent inhibition.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Western Blot for β-catenin
This technique is used to detect changes in the total cellular levels of β-catenin following treatment with Wnt pathway inhibitors.
Principle: Cell lysates are prepared, and the proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is probed with a primary antibody specific for β-catenin, followed by a secondary antibody conjugated to an enzyme that facilitates detection.
Materials:
-
Cells treated with Wnt inhibitors
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against β-catenin
-
HRP-conjugated secondary antibody
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary β-catenin antibody (and a loading control antibody) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Data Analysis: Quantify the band intensities for β-catenin and the loading control. Normalize the β-catenin signal to the loading control to compare the relative levels of β-catenin between different treatment groups.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of Wnt inhibitors on cell proliferation and cytotoxicity.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells to be tested
-
Wnt inhibitors
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the Wnt inhibitors for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
This compound, IWP-2, and XAV939 are all valuable tools for investigating the Wnt/β-catenin signaling pathway, each with a distinct mechanism of action. CCT031374 offers a unique advantage by targeting the final transcriptional step of the pathway, making it effective even in the presence of upstream mutations that lead to β-catenin accumulation. IWP-2 provides a means to inhibit the pathway at its source by preventing Wnt ligand secretion, while XAV939 allows for the modulation of the cytoplasmic β-catenin destruction complex. The choice of inhibitor will depend on the specific research question and the cellular context being investigated. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other Wnt pathway inhibitors, enabling researchers to make informed decisions for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. stemcell.com [stemcell.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
A Comparative Analysis of CCT031374 Hydrobromide and XAV9-39 in the Modulation of Wnt Signaling
For researchers, scientists, and professionals in drug development, the canonical Wnt signaling pathway, a critical regulator of cellular processes, is a key therapeutic target, particularly in oncology. This guide provides an objective comparison of two widely used small molecule inhibitors of this pathway: CCT031374 hydrobromide and XAV939. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols.
Introduction to Wnt Signaling and the Role of Tankyrase
The canonical Wnt signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and its dysregulation is frequently implicated in various cancers.[1] A key regulatory event in this pathway is the control of the stability of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[2] This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus, where it would otherwise activate the transcription of Wnt target genes by associating with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors.[2]
Tankyrase (TNKS) enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, are key regulators of the destruction complex.[3] By poly-ADP-ribosylating (PARsylating) the scaffold protein Axin, tankyrases mark it for degradation, thereby destabilizing the destruction complex and promoting the accumulation of β-catenin.[4] Consequently, inhibition of tankyrase activity presents an attractive strategy for downregulating Wnt signaling.
Mechanism of Action: A Tale of Two Inhibitors
While both this compound and XAV939 are effective inhibitors of the Wnt/β-catenin signaling pathway, they achieve this through distinct mechanisms of action.
XAV939: A Potent Tankyrase Inhibitor
XAV939 is a well-characterized small molecule that functions as a potent inhibitor of both Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[5][6] By directly inhibiting the catalytic activity of these enzymes, XAV939 prevents the PARsylation of Axin.[4] This leads to the stabilization and accumulation of Axin, which in turn enhances the assembly and activity of the β-catenin destruction complex.[7] The result is an increased phosphorylation and degradation of β-catenin, leading to the suppression of Wnt target gene transcription.[5][7]
This compound: Targeting the β-catenin/TCF Complex
This compound is an inhibitor of TCF-dependent transcription.[8][9] Its mechanism appears to be centered on acting at the level of β-catenin.[10] Evidence suggests that CCT031374 promotes the degradation of β-catenin, thereby reducing its availability to form a transcriptional complex with TCF in the nucleus.[5] One study has suggested that CCT031374 may act as a preclinical activator of GSK3β, which would be consistent with its ability to induce the degradation of wild-type β-catenin.[5]
Figure 1. Canonical Wnt signaling pathway and points of inhibition for XAV939 and CCT031374.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and XAV939, providing a basis for comparing their potency and efficacy.
| Parameter | This compound | XAV939 | Reference(s) |
| Mechanism of Action | Inhibitor of β-catenin/TCF signaling; promotes β-catenin degradation | Tankyrase 1 and 2 inhibitor; stabilizes Axin | [5][7][8][10] |
| Direct Target | Not definitively identified; may be a GSK3β activator | Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) | [5][6] |
| IC50 (TNKS1) | Not Applicable | 11 nM | [5][6] |
| IC50 (TNKS2) | Not Applicable | 4 nM | [5][6] |
| IC50 (Wnt/β-catenin signaling) | 6.1 µM (HEK293-based reporter cell line) | Not explicitly stated in the same format, but potent inhibition is widely reported | [9][10] |
| GI50 (HT29 colon cancer cells) | 11.5 µM | Data not available in a comparable format | |
| GI50 (HCT116 colon cancer cells) | 13.9 µM | Data not available in a comparable format | |
| GI50 (SW480 colon cancer cells) | 13.2 µM | Data not available in a comparable format |
Experimental Protocols
To aid researchers in the evaluation of these and other Wnt signaling inhibitors, a detailed protocol for a TOPflash/FOPflash luciferase reporter assay is provided below. This assay is a standard method for quantifying the transcriptional activity of the β-catenin/TCF complex.
TOPflash/FOPflash Luciferase Reporter Assay Protocol
Figure 2. Workflow for a TOPflash/FOPflash Luciferase Reporter Assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T, SW480) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with either the TOPflash (containing wild-type TCF binding sites) or FOPflash (containing mutated TCF binding sites) reporter plasmid, along with a Renilla luciferase reporter plasmid (e.g., pRL-TK) to normalize for transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of Wnt agonist (if needed to stimulate the pathway) and the Wnt inhibitors (this compound or XAV939) or vehicle control (e.g., DMSO).
-
Second Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The specific Wnt/β-catenin transcriptional activity is determined by the ratio of the normalized luciferase activity in TOPflash-transfected cells to that in FOPflash-transfected cells (TOP/FOP ratio).
Conclusion
Both this compound and XAV939 are valuable tools for researchers studying the Wnt signaling pathway. XAV939 offers high potency and a well-defined mechanism of action as a Tankyrase inhibitor. This compound, while its direct molecular target is less clearly defined, effectively inhibits Wnt signaling at the level of the β-catenin/TCF transcriptional complex. The choice between these inhibitors will depend on the specific research question, the cell type being studied, and the desired point of intervention in the pathway. The provided data and protocols should serve as a useful guide for designing and interpreting experiments aimed at dissecting the intricacies of Wnt signaling.
References
- 1. Neddylation is essential for β-catenin degradation in Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. CCT 031374 hydrobromide | Wnt/beta-catenin | TargetMol [targetmol.com]
- 5. TOPFlash Dual-Reporter Lentivirus | LipExoGen Biotech [lipexogen.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. apexbt.com [apexbt.com]
- 10. jcancer.org [jcancer.org]
Unraveling the Inhibition of TCF-Dependent Transcription: A Comparative Analysis of CCT031374 Hydrobromide and Alternative Modulators
For Immediate Release
[City, State] – In the intricate world of cellular signaling, the Wnt/β-catenin pathway stands as a pivotal regulator of embryonic development and tissue homeostasis. Its aberrant activation, often leading to the transcription of TCF (T-cell factor)-dependent genes, is a hallmark of numerous cancers. Researchers are therefore keenly focused on identifying and validating potent inhibitors of this pathway. This guide provides a comprehensive comparison of CCT031374 hydrobromide, a known inhibitor of TCF-dependent transcription, with other alternative modulators, supported by experimental data and detailed protocols to aid researchers in their quest for novel cancer therapeutics.
This compound has been identified as a potent inhibitor of the β-catenin/TCF signaling complex.[1][2] Its mechanism of action involves interfering with the interaction between β-catenin and the TCF family of transcription factors, thereby preventing the expression of Wnt target genes.[3] This inhibitory effect has been demonstrated in various cancer cell lines, including SW480 colon cancer cells.[3][4]
Comparative Analysis of Wnt Pathway Inhibitors
To provide a clearer picture of CCT031374's efficacy, it is essential to compare it with other molecules that target the Wnt/β-catenin pathway at different points. The following table summarizes the key characteristics of this compound and a selection of alternative inhibitors.
| Compound | Target | Mechanism of Action | Cell Line Activity (IC50/GI50) |
| This compound | β-catenin/TCF complex | Inhibits the interaction between β-catenin and TCF transcription factors.[3] | SW480 (GI50: 13.2 μM), HEK293 reporter (IC50: 6.1 μM)[3][5] |
| XAV-939 | Tankyrase (TNKS1/2) | Stabilizes Axin, a key component of the β-catenin destruction complex, by inhibiting Tankyrase.[6] | Reduces β-catenin levels, leading to inhibition of TCF-dependent transcription.[6] |
| IWR-1 (Inhibitor of Wnt Response-1) | Axin stabilization | Stabilizes Axin, promoting the degradation of β-catenin.[6] | Blocks Wnt pathway activation. |
| IWP-2 (Inhibitor of Wnt Production-2) | Porcupine (PORCN) O-acyltransferase | Inhibits the secretion of Wnt ligands by blocking their palmitoylation. | Acts upstream in the Wnt pathway. |
| ICG-001 | β-catenin/CBP interaction | Specifically blocks the interaction between β-catenin and its coactivator, CREB-binding protein (CBP).[7] | Selectively inhibits Wnt/β-catenin-mediated transcription. |
| CWP232291 | β-catenin/TCF4 interaction | A small molecule inhibitor reported to disrupt the interaction between β-catenin and TCF4.[4] | Induces apoptosis in cancer cells.[8] |
Experimental Validation Protocols
The validation of these inhibitors relies on a series of well-established molecular and cellular biology techniques. Below are detailed protocols for key experiments used to assess the efficacy of compounds like this compound.
TCF/LEF Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the Wnt/β-catenin pathway.
Principle: Cells are transiently transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the binding of the β-catenin/TCF complex to these sites and drives the expression of luciferase, which can be measured by its enzymatic activity.
Protocol:
-
Cell Culture: Plate SW480 or HEK293T cells in a 96-well plate at a suitable density.
-
Transfection: Co-transfect the cells with a TCF/LEF luciferase reporter plasmid (e.g., TOPflash) and a control plasmid expressing Renilla luciferase (for normalization).
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or the alternative inhibitor.
-
Lysis and Measurement: After a further 24-48 hours, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot for β-catenin Levels
This technique is used to assess the effect of inhibitors on the total and active (non-phosphorylated) levels of β-catenin.
Protocol:
-
Cell Treatment: Treat cells (e.g., L-cells stimulated with a GSK-3 inhibitor like BIO to induce β-catenin accumulation) with the test compound for a specified time.[5]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total β-catenin, active β-catenin (non-phosphorylated), and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of β-catenin to the loading control.
GST-E-cadherin Pulldown for "Free" β-catenin
This assay specifically measures the amount of β-catenin that is not part of the cell-cell adhesion complexes and is thus available for signaling.[4]
Protocol:
-
Cell Lysis: Lyse cells treated with the inhibitor in a non-denaturing lysis buffer.
-
Pulldown: Incubate the cell lysates with a GST-E-cadherin fusion protein immobilized on glutathione-Sepharose beads. The E-cadherin domain will bind to the "free" pool of β-catenin.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins and analyze the amount of pulled-down β-catenin by Western blotting.
Visualizing the Wnt Signaling Pathway and Inhibition
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the Wnt/β-catenin signaling pathway and the experimental workflow for its analysis.
Caption: The Wnt/β-catenin signaling pathway and points of intervention by various inhibitors.
Caption: Experimental workflow for validating inhibitors of TCF-dependent transcription.
The ongoing research into inhibitors of the Wnt/β-catenin pathway, such as this compound, holds significant promise for the development of targeted cancer therapies. By understanding their distinct mechanisms of action and employing robust validation methods, the scientific community can continue to make strides in combating diseases driven by aberrant TCF-dependent transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCT 031374 hydrobromide | Wnt/beta-catenin | TargetMol [targetmol.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. scbt.com [scbt.com]
- 7. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CCT031374 Hydrobromide's Anti-Cancer Activity: A Comparative Guide to Wnt Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the anti-cancer activity of CCT031374 hydrobromide by comparing its performance against other well-characterized inhibitors of the canonical Wnt/β-catenin signaling pathway. Experimental data is presented to offer an objective comparison of these compounds' efficacy in relevant cancer cell lines.
Introduction to Wnt Pathway Inhibition in Oncology
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[1] This pathway is tightly regulated; in its "off" state, a destruction complex phosphorylates the key mediator β-catenin, leading to its degradation. Upon Wnt ligand binding, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of oncogenes like c-Myc and Cyclin D1.[2][3]
Small molecule inhibitors have been developed to target this pathway at various nodes. This guide focuses on CCT031374, a compound that inhibits TCF-dependent transcription, and compares it with other inhibitors acting through distinct mechanisms:[4][5]
-
XAV939: Stabilizes the destruction complex component Axin by inhibiting the enzyme Tankyrase.[6]
-
ICG-001 & PRI-724: Disrupt the protein-protein interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[7][8][9]
This comparative analysis aims to provide researchers with a clear, data-driven overview of the potency and cellular context for these Wnt pathway inhibitors.
Comparative Analysis of In Vitro Anti-Cancer Activity
The efficacy of this compound and its alternatives was evaluated across several human cancer cell lines, primarily those with known Wnt pathway dysregulation (e.g., APC mutations in colorectal cancer lines). The half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values are summarized below.
| Compound | Target Mechanism | Cell Line | Cancer Type | IC50 / GI50 (µM) | Citation(s) |
| CCT031374 | β-catenin/TCF Transcription | SW480 | Colorectal | 13.2 | [10] |
| HCT116 | Colorectal | 13.9 | [10] | ||
| HT29 | Colorectal | 11.5 | [10] | ||
| HEK293 (Reporter) | Embryonic Kidney | 6.1 | [4] | ||
| XAV939 | Tankyrase (Axin Stabilization) | Caco-2 | Colorectal | 15.3 | [11] |
| SW480 | Colorectal | ~10-20 | [6][12] | ||
| ICG-001 | β-catenin/CBP Interaction | SW480 | Colorectal | ~10-25 | [8][13] |
| HCT116 | Colorectal | ~10-25 | [8][13] | ||
| DLD-1 | Colorectal | 2.7 | [13] | ||
| KHOS | Osteosarcoma | 0.83 (at 72h) | [14] | ||
| PRI-724 | β-catenin/CBP Interaction | NTERA-2 CisR | Germ Cell Tumor | 4.97 | [15] |
| NTERA-2 | Germ Cell Tumor | 8.63 | [15] | ||
| DMBC21 | Melanoma | 2.38 | [7] |
*Effective concentration range reported in functional assays; precise IC50 not specified. **Effective concentration range reported in functional and viability assays. ***PRI-724 is a pro-drug of the active molecule C-82, which is structurally related to ICG-001.[16]
Key Experimental Protocols
Detailed methodologies are provided for the principal assays used to characterize and compare Wnt pathway inhibitors.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the GI50 or IC50 of a compound.[4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., CCT031374) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[17]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[17]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the normalized values against the log of the compound concentration and use non-linear regression to calculate the IC50/GI50 value.
Wnt Pathway Transcriptional Activity (TCF/LEF Luciferase Reporter Assay)
This assay quantifies the transcriptional output of the Wnt pathway by measuring the activity of a luciferase reporter gene under the control of TCF/LEF response elements.[18]
-
Cell Transfection: Co-transfect cells (e.g., HEK293) in a 96-well plate with a TCF/LEF-responsive firefly luciferase reporter vector (e.g., TOPflash) and a control vector expressing Renilla luciferase for normalization.[19][20]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the Wnt inhibitor at various concentrations.
-
Pathway Activation: Stimulate the Wnt pathway by adding a Wnt agonist (e.g., Wnt3a conditioned media or a GSK-3β inhibitor like LiCl) to the wells, excluding negative controls.[20]
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Use a dual-luciferase assay system to measure firefly and Renilla luminescence sequentially in a luminometer.[20]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold change in reporter activity relative to the agonist-stimulated, vehicle-treated control.[18]
β-catenin Protein Levels (Western Blot)
Western blotting is used to detect changes in the total amount of β-catenin protein, a direct indicator of Wnt pathway activation, as its accumulation is a key downstream event.[2]
-
Cell Lysis: Treat cells with the Wnt inhibitor for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for β-catenin (e.g., at a 1:1000 dilution in blocking buffer).[21][22] Also probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[21]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[23]
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control to compare protein levels across different treatment conditions.
Visualized Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key concepts and processes related to the cross-validation of CCT031374.
References
- 1. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells [ijbs.com]
- 12. Anticancer effect of XAV939 is observed by inhibiting lactose dehydrogenase A in a 3-dimensional culture of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of Auranofin and ICG-001 Suppress the Proliferation and Metastasis of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Targeting of Deregulated Wnt/β-Catenin Signaling by PRI-724 and LGK974 Inhibitors in Germ Cell Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. benchchem.com [benchchem.com]
- 19. TCF/LEF reporter assay. [bio-protocol.org]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 23. biocompare.com [biocompare.com]
A Head-to-Head Comparison: CCT031374 Hydrobromide vs. siRNA Knockdown for Beta-Catenin Inhibition
In the realm of cancer research, the aberrant activation of the Wnt/β-catenin signaling pathway is a frequent driver of tumorigenesis. Consequently, inhibiting this pathway has become a key therapeutic strategy. Two prominent methods for targeting the central mediator, β-catenin, are the use of the small molecule inhibitor CCT031374 hydrobromide and the gene silencing technique of small interfering RNA (siRNA). This guide provides an objective comparison of the efficacy of these two approaches, supported by experimental data, to aid researchers in selecting the most suitable method for their studies.
Mechanism of Action
This compound is a small molecule that inhibits the Wnt/β-catenin signaling pathway by disrupting the interaction between β-catenin and the TCF/LEF transcription factors.[1][2] This prevents the transcription of downstream target genes that are crucial for cancer cell proliferation and survival.[1][2] While it has been shown to reduce the levels of "free" β-catenin in some cell lines, its primary mode of action is the inhibition of transcriptional activity.[3]
siRNA-mediated knockdown of β-catenin , on the other hand, directly targets the β-catenin (CTNNB1) messenger RNA (mRNA) for degradation.[4][5] This post-transcriptional gene silencing approach effectively reduces the total cellular pool of β-catenin protein, thereby preventing its accumulation in the nucleus and subsequent activation of target gene expression.[4][5]
Efficacy in Cancer Cell Lines
Both this compound and β-catenin siRNA have demonstrated efficacy in reducing cancer cell viability and proliferation. The following tables summarize the quantitative data from various studies.
This compound Efficacy
| Cell Line | Cancer Type | Parameter | Value | Reference |
| SW480 | Colon Cancer | IC50 (Growth Inhibition) | 6.1 µM | [2] |
| HEK293-based reporter | - | IC50 (TCF-dependent transcription) | 6.1 µM | [2] |
| HT29 | Colon Cancer | GI50 (Growth Inhibition) | 11.5 µM | [6] |
| HCT116 | Colon Cancer | GI50 (Growth Inhibition) | 13.9 µM | [6] |
| SNU475 | Liver Cancer | GI50 (Growth Inhibition) | 9.6 µM | [6] |
siRNA Knockdown of β-catenin Efficacy
| Cell Line | Cancer Type | Parameter | Result | Reference |
| SW480 | Colon Cancer | mRNA Expression | ~90% decrease | [4] |
| SW480 | Colon Cancer | Protein Expression | ~80% decrease | [4] |
| SW480 | Colon Cancer | Apoptosis Rate | Increased to 18.76% from ~5% | [4] |
| MG-63 | Osteosarcoma | mRNA Knockdown | 75-85% | [7] |
| HepG2 & Hep3B | Liver Cancer | Cell Viability | Significant decrease | [8] |
| A549 | Lung Cancer | Cell Proliferation | Significantly inhibited | [9] |
Impact on Downstream Target Genes
A key measure of efficacy for any Wnt/β-catenin pathway inhibitor is its ability to suppress the expression of downstream target genes such as c-Myc and Cyclin D1.
This compound Impact on Target Genes
| Cell Line | Target Gene | Effect | Reference |
| SW480 | TCF-dependent reporter | Transcription decreased | [3] |
siRNA Knockdown of β-catenin Impact on Target Genes
| Cell Line | Target Gene | Effect | Reference |
| HCT116 | c-Myc & Cyclin D1 | Binding of β-catenin to promoters lowered | [7] |
| HepG2 & Hep3B | Cyclin D1 | Protein expression decreased | [8] |
| A549 | Cyclin D1 | mRNA expression decreased | [9] |
| H520 & A549 | c-Myc & Cyclin D1 | Expression abolished | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the use of this compound and β-catenin siRNA.
This compound Treatment Protocol
-
Cell Seeding: Plate cancer cells in a suitable multi-well plate at a density that allows for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1-20 µM).
-
Treatment: Replace the existing cell culture medium with the medium containing this compound. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis: Following incubation, cells can be harvested for analysis of cell viability (e.g., MTT assay), protein expression (Western blot), or gene expression (qRT-PCR).
β-catenin siRNA Transfection Protocol
-
Cell Seeding: Plate cells one day prior to transfection to achieve 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute the β-catenin siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine) in the same serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free or antibiotic-free medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C. After this, replace the transfection medium with a complete growth medium.
-
Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours before harvesting for analysis of knockdown efficiency and downstream effects.
Conclusion
Both this compound and β-catenin siRNA are effective tools for inhibiting the Wnt/β-catenin signaling pathway.
-
This compound offers a straightforward, titratable method for inhibiting the transcriptional activity of β-catenin. Its effects are generally reversible upon removal of the compound.
-
siRNA-mediated knockdown provides a highly specific method to reduce the total cellular levels of β-catenin protein. This approach can lead to a more profound and sustained inhibition of the pathway, though off-target effects should be considered and controlled for.
The choice between these two methods will depend on the specific experimental goals, the cell type being studied, and the desired duration and nature of the inhibition. For studies requiring a rapid and reversible inhibition of β-catenin's transcriptional function, this compound may be preferred. For experiments aiming for a deep and sustained depletion of the β-catenin protein pool, siRNA knockdown is a powerful alternative. Researchers should carefully consider the data presented in this guide to make an informed decision for their experimental design.
References
- 1. β-catenin regulates c-Myc and CDKN1A expression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Downregulation of STAT3, β-Catenin, and Notch-1 by Single and Combinations of siRNA Treatment Enhance Chemosensitivity of Wild Type and Doxorubicin Resistant MCF7 Breast Cancer Cells to Doxorubicin [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
Benchmarking CCT031374 Hydrobromide Against Novel Wnt Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the dysregulation of the Wnt signaling pathway is a critical factor in the progression of numerous cancers. This guide provides an objective comparison of the established Wnt inhibitor, CCT031374 hydrobromide, against a new generation of inhibitors, offering a comprehensive overview of their mechanisms, potency, and the experimental protocols required for their evaluation.
The Wnt signaling cascade is a highly conserved pathway crucial for embryonic development and adult tissue maintenance.[1] Its aberrant activation is a known driver in various cancers, particularly colorectal cancer.[2] This has led to the development of small-molecule inhibitors targeting different nodes of this pathway. This compound is a potent inhibitor of the β-catenin/transcription factor (TCF) complex, a downstream effector of the canonical Wnt pathway.[3][4] This guide benchmarks CCT031374 against novel inhibitors that target different components of the Wnt cascade, providing researchers with the data and methodologies to make informed decisions for their discovery programs.
The Canonical Wnt Signaling Pathway and Points of Inhibition
The canonical Wnt pathway is tightly regulated. In its "off" state, a destruction complex, including Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors initiates a cascade that leads to the disassembly of the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and bind to TCF/LEF transcription factors, driving the expression of target genes like c-myc and cyclin D1.[2][5] Inhibitors have been developed to target various points in this pathway, from the upstream secretion of Wnt ligands to the downstream nuclear transcription complex.
Inhibitor Profiles and Comparative Data
This compound
CCT031374 acts at the downstream end of the Wnt pathway by inhibiting the interaction between β-catenin and the TCF/LEF family of transcription factors.[2][3] This prevents the transcription of Wnt target genes. It has demonstrated anti-proliferative activity in several human tumor cell lines with activating mutations in the Wnt pathway.
Novel Wnt Inhibitors
For comparison, we are highlighting two novel inhibitors with distinct mechanisms of action:
-
XAV939: This small molecule inhibits Tankyrase 1 and 2 (TNKS1/2).[6][7] Tankyrases are enzymes that PARsylate Axin, marking it for degradation. By inhibiting tankyrases, XAV939 stabilizes Axin, which in turn enhances the function of the β-catenin destruction complex, leading to reduced β-catenin levels.[2]
-
GNF-6231: This compound is a potent inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[2] PORCN is essential for the palmitoylation of Wnt ligands, a necessary step for their secretion and activity.[8] Thus, GNF-6231 acts far upstream, preventing the initial Wnt signal from being transmitted.
Performance Data
The following tables summarize the quantitative data for this compound and the selected novel inhibitors. It is important to note that these values are compiled from different studies and direct head-to-head comparisons should be performed under identical experimental conditions.
Table 1: Inhibitor Mechanism of Action
| Compound | Target | Point of Action | Pathway Effect |
| CCT031374 | β-catenin/TCF Interaction | Downstream (Nuclear) | Inhibits transcription |
| XAV939 | Tankyrase 1/2 | Cytoplasmic (Destruction Complex) | Promotes β-catenin degradation |
| GNF-6231 | Porcupine (PORCN) | Upstream (Wnt Secretion) | Inhibits Wnt ligand secretion |
Table 2: Comparative Potency in Wnt-Addicted Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / GI50 Value | Reference |
| CCT031374 | SW480 (Colon) | TCF Reporter Assay | 6.1 µM | [2] |
| HT29 (Colon) | Growth Inhibition | 11.5 µM | [4] | |
| HCT116 (Colon) | Growth Inhibition | 13.9 µM | [4] | |
| XAV939 | SW480 (Colon) | β-catenin level reduction | ~250 nM | (Huang et al., 2009) |
| DLD-1 (Colon) | Colony Formation | Inhibits effectively | [6] | |
| A549 (Lung) | Growth Inhibition | ~1-5 µM | [9] | |
| GNF-6231 | HPAF-II (Pancreatic) | Growth Inhibition | 1 nM | (Madan et al., 2016) |
Experimental Protocols
To facilitate the direct comparison of these inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to determine the potency and mechanism of Wnt inhibitors.
TCF/LEF Reporter (TOPFlash) Assay
This assay quantitatively measures the transcriptional activity of the Wnt/β-catenin pathway.[10][11]
-
Objective: To determine the IC50 value for the inhibition of Wnt-dependent transcription.
-
Materials:
-
HEK293T or other suitable cells.
-
TOPFlash and FOPFlash (control) luciferase reporter plasmids.
-
Renilla luciferase plasmid (for normalization).
-
Transfection reagent (e.g., Lipofectamine).
-
Wnt3a conditioned medium or GSK3 inhibitor (e.g., CHIR99021) to activate the pathway.
-
Inhibitors: CCT031374, XAV939, GNF-6231.
-
Dual-Luciferase Reporter Assay System.
-
-
Protocol:
-
Day 1: Seed HEK293T cells in a 24-well plate to reach 70-80% confluency on Day 2.
-
Day 2: Co-transfect cells with TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.
-
Day 3: Replace the medium. Pre-treat cells with a serial dilution of the inhibitors (e.g., 1 nM to 50 µM) for 1-2 hours.
-
Stimulation: Add Wnt3a-conditioned medium or CHIR99021 to induce Wnt signaling. Incubate for 16-24 hours.
-
Day 4: Wash cells with PBS and lyse them using Passive Lysis Buffer.
-
Measurement: Measure both firefly (TOPFlash) and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
Cell Viability/Growth Inhibition Assay
This assay determines the effect of the inhibitors on cell proliferation.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) value.
-
Materials:
-
Wnt-dependent cancer cell line (e.g., SW480, HCT116).
-
96-well cell culture plates.
-
Inhibitors: CCT031374, XAV939, GNF-6231.
-
MTS or MTT reagent.
-
-
Protocol:
-
Day 1: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).
-
Day 2: Treat cells with a serial dilution of the inhibitors. Include a vehicle-only (DMSO) control.
-
Day 5: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of growth inhibition against the inhibitor concentration to determine the GI50 value.
-
Logical Comparison Framework
The selection of an appropriate Wnt inhibitor depends on the specific research question and the biological context. The following diagram illustrates the key decision points.
Conclusion
This compound remains a valuable tool for inhibiting Wnt signaling at the level of β-catenin/TCF-mediated transcription. However, the emergence of novel inhibitors such as XAV939 and GNF-6231 provides researchers with a broader toolkit to dissect the Wnt pathway at different regulatory nodes. XAV939 offers a way to modulate the stability of the core destruction complex, while GNF-6231 allows for the investigation of processes dependent on Wnt ligand secretion. The choice of inhibitor should be guided by the specific biological question, the cellular context, and direct comparative experiments using standardized protocols as outlined in this guide. This approach will ensure robust and reproducible data, ultimately accelerating the development of novel therapeutics for Wnt-driven diseases.
References
- 1. Wnt Reporter Activity Assay [bio-protocol.org]
- 2. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 11. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
Validating the Specificity of CCT031374 Hydrobromide for the Beta-Catenin/TCF Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CCT031374 hydrobromide, a known inhibitor of the Wnt/β-catenin signaling pathway, alongside other commonly used inhibitors. The focus is on validating its specificity for the β-catenin/T-cell factor (TCF) complex, a critical interaction for downstream gene transcription in the canonical Wnt pathway. This document outlines key experimental data, detailed protocols for specificity validation, and visual representations of the underlying biological processes and experimental workflows.
Mechanism of Action: Targeting the Wnt/β-Catenin Pathway
The canonical Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the interaction of β-catenin with TCF/LEF transcription factors in the nucleus, which drives the expression of target genes involved in cell proliferation and survival.
This compound is a small molecule inhibitor that disrupts TCF-dependent transcription. Its mechanism is believed to involve the reduction of both nuclear and cytosolic β-catenin levels. This guide compares CCT031374 to two other inhibitors with distinct mechanisms:
-
PKF118-310: Directly disrupts the protein-protein interaction between β-catenin and TCF4.
-
ICG-001: Selectively inhibits the interaction between β-catenin and its coactivator, CREB-binding protein (CBP), while not affecting the interaction with the related coactivator p300.[1]
Comparative Inhibitor Performance
The following table summarizes the reported inhibitory concentrations of CCT031374 and its alternatives. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison should be made with caution.
| Inhibitor | Target Interaction | Assay Type | Cell Line(s) | Reported IC50/GI50 | Reference(s) |
| This compound | TCF-dependent transcription | Cell Growth Inhibition | HT29, HCT116, SW480 | GI50: 11.5 µM, 13.9 µM, 13.2 µM | N/A |
| PKF118-310 | β-catenin/TCF4 Interaction | Cell-free binding assay | N/A | IC50 = 0.8 µM | N/A |
| β-catenin-regulated transcription | Reporter Assay | HCT116 | IC50 = 0.3 µM | N/A | |
| ICG-001 | β-catenin/CBP Interaction | TCF/β-catenin Reporter | SW480 | IC50 = 3 µM | [2] |
| Cell Viability | MTT Assay | KNS42, SF188, UW479 | IC50: 3 µM, 2 µM, 16 µM | ||
| Cell Viability | Crystal Violet Staining | KHOS, MG63, 143B | IC50: 0.83 µM, 1.05 µM, 1.24 µM (at 72h) | [3] |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of CCT031374 for the β-catenin/TCF complex, a combination of cellular and biochemical assays is recommended.
TCF/LEF Luciferase Reporter Assay
This cell-based assay is the gold standard for quantifying the activity of the canonical Wnt signaling pathway. It utilizes a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Inhibition of the β-catenin/TCF interaction leads to a decrease in luciferase expression.
Protocol:
-
Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or the comparator compounds (PKF118-310, ICG-001). Include a vehicle-only control (e.g., DMSO).
-
Wnt Pathway Activation (Optional): If the cell line does not have constitutively active Wnt signaling, stimulate the pathway with Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021.
-
Lysis and Luminescence Reading: After 24-48 hours of incubation with the inhibitors, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for each compound.
Co-Immunoprecipitation (Co-IP) of β-catenin and TCF4
Co-IP is a biochemical technique used to demonstrate the physical interaction between proteins. In this context, it can be used to show that CCT031374 disrupts the binding of β-catenin to TCF4.
Protocol:
-
Cell Lysis: Treat cells (e.g., SW480, which has high levels of nuclear β-catenin) with CCT031374, a comparator inhibitor, or vehicle control for a specified time. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for either β-catenin or TCF4 overnight at 4°C. A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against both β-catenin and TCF4 to detect the co-immunoprecipitated protein. A decrease in the amount of the co-precipitated protein in the inhibitor-treated samples compared to the vehicle control indicates a disruption of the protein-protein interaction.
Mandatory Visualizations
Signaling Pathway and Inhibitor Mechanisms
Caption: Wnt/β-catenin pathway and inhibitor targets.
Experimental Workflow: Luciferase Reporter Assay
Caption: Luciferase reporter assay workflow.
Logical Relationship: Co-Immunoprecipitation
Caption: Co-immunoprecipitation logical flow.
Considerations for Off-Target Effects
A crucial aspect of validating any inhibitor is assessing its selectivity. While CCT031374 is reported to inhibit TCF-dependent transcription, comprehensive profiling against a broad panel of kinases and other potential targets is necessary to fully characterize its specificity.
-
PKF118-310 , for example, has been shown to also inhibit the histone demethylase KDM4A, indicating a potential off-target activity.[1][4][5][6][7]
-
Studies on ICG-001 have suggested that it can exert anti-tumor effects in a Wnt-independent manner in certain cancer types, highlighting the importance of considering context-dependent off-target effects.[8][9]
Therefore, when evaluating CCT031374, it is recommended to perform broader selectivity profiling, for instance, using commercially available kinase screening panels or proteome-wide thermal shift assays, to identify any potential off-target interactions that could confound experimental results.
Conclusion
Validating the specificity of this compound for the β-catenin/TCF complex requires a multi-faceted approach. By employing quantitative cellular assays like the TCF/LEF luciferase reporter assay and biochemical methods such as co-immunoprecipitation, researchers can gain a clear understanding of its on-target activity. Comparing its performance with alternative inhibitors like PKF118-310 and ICG-001, which have different mechanisms of action, provides valuable context for its utility. Furthermore, a thorough investigation of potential off-target effects is paramount to ensure the accurate interpretation of experimental data and to confidently attribute observed phenotypes to the inhibition of the Wnt/β-catenin signaling pathway.
References
- 1. Identification and characterization of PKF118-310 as a KDM4A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and characterization of PKF118-310 as a KDM4A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. assaygenie.com [assaygenie.com]
- 8. p15RS Attenuates Wnt/β-Catenin Signaling by Disrupting β-Catenin·TCF4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pelagobio.com [pelagobio.com]
Safety Operating Guide
Proper Disposal of CCT031374 Hydrobromide: A Guide for Laboratory Professionals
For immediate release:
Researchers and laboratory personnel handling CCT031374 hydrobromide must adhere to specific disposal procedures to ensure safety and regulatory compliance. This guide provides essential information on the proper disposal of this halogenated organic compound, emphasizing the importance of consulting institutional guidelines and the manufacturer's Safety Data Sheet (SDS).
This compound is an inhibitor of the Wnt/β-catenin signaling pathway and is classified as a halogenated organic compound due to the presence of bromine. Improper disposal of such compounds can pose environmental and health risks. Therefore, strict adherence to established protocols is paramount.
Key Disposal Considerations
Disposal of this compound, as with any laboratory chemical, should be managed through your institution's Environmental Health and Safety (EHS) department. The following table summarizes key information regarding this compound:
| Property | Data |
| Chemical Name | 1-[1,1′-biphenyl]-4-yl-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-ethanone, monohydrobromide |
| Molecular Formula | C₂₃H₁₉N₃O · HBr |
| Molecular Weight | 434.3 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| CAS Number | 1219184-91-4 |
Step-by-Step Disposal Protocol
The following procedure outlines the general steps for the safe disposal of this compound. Always consult your institution-specific guidelines and the product's SDS before proceeding.
-
Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Waste Segregation: this compound is a halogenated organic compound. It is crucial to segregate this waste from non-halogenated chemical waste.[1][2][3][4] Use a designated and clearly labeled waste container for "Halogenated Organic Solids."[1]
-
Containerization:
-
Place solid this compound waste into a compatible, sealable container. This can be a plastic or glass container as recommended by your EHS department.[1]
-
For solutions of this compound (e.g., dissolved in DMSO), collect the liquid waste in a designated "Halogenated Organic Solvents" container.[1][2]
-
Ensure the waste container is properly labeled with the full chemical name and any other information required by your institution.[1][2]
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.[3]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult the Safety Data Sheet (SDS) provided by the manufacturer and their institution's specific waste disposal protocols for this compound. Disposal of chemical waste is subject to local, state, and federal regulations.
References
Navigating the Safe Handling of CCT031374 Hydrobromide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling CCT031374 hydrobromide, a potent inhibitor of the Wnt/β-catenin signaling pathway. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.
This compound is a research chemical and should be handled with care, as the full toxicological properties may not be fully known. The following procedures are based on available safety data sheets and general best practices for handling chemical compounds in a laboratory setting.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, appropriate personal protective equipment is mandatory. The primary routes of exposure to be prevented are inhalation, skin contact, and eye contact.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | Avoids inhalation of fine particles. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic workflow is crucial for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage is to desiccate at room temperature.
2. Preparation of Solutions:
-
All weighing and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
This compound is soluble in DMSO.
-
Gently tap the vial before opening to dislodge any material that may have accumulated in the cap during transit.
3. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Unused Compound: Dispose of as hazardous chemical waste. Do not dispose of down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be considered contaminated and disposed of as hazardous waste.
-
Place all contaminated waste in a sealed, labeled container.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
